PROTAC FKBP Degrader-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C68H90N6O17S |
|---|---|
Molecular Weight |
1295.5 g/mol |
IUPAC Name |
[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-[2-[2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C68H90N6O17S/c1-11-51(48-35-57(84-8)61(86-10)58(36-48)85-9)65(79)73-27-13-12-17-52(73)67(81)91-54(24-20-44-21-25-55(82-6)56(33-44)83-7)47-15-14-16-50(34-47)90-41-59(76)69-26-28-87-29-30-88-31-32-89-40-60(77)72-63(68(3,4)5)66(80)74-39-49(75)37-53(74)64(78)70-38-45-18-22-46(23-19-45)62-43(2)71-42-92-62/h14-16,18-19,21-23,25,33-36,42,49,51-54,63,75H,11-13,17,20,24,26-32,37-41H2,1-10H3,(H,69,76)(H,70,78)(H,72,77)/t49-,51+,52+,53+,54-,63-/m1/s1 |
InChI Key |
CCQROXFLIRBPGZ-UKYCKITISA-N |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCOCCOCCOCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCOCCOCCOCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of PROTAC FKBP Degrader-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of proteins, including those previously considered "undruggable." This technical guide provides a comprehensive overview of the mechanism of action of PROTAC FKBP Degrader-3, a heterobifunctional molecule designed to specifically induce the degradation of the FK506-binding protein 12 (FKBP12). FKBP12 is a ubiquitously expressed peptidyl-prolyl isomerase implicated in various cellular processes, and its targeted degradation holds therapeutic potential in areas such as oncology and immunology.
This compound is composed of a ligand that specifically binds to FKBP12, connected via a flexible linker to a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] This dual-binding capability allows the PROTAC to act as a molecular bridge, bringing FKBP12 into close proximity with the VHL E3 ligase, a key component of the cell's natural protein disposal system.
Core Mechanism of Action: The Ubiquitin-Proteasome System Hijack
The fundamental mechanism of this compound involves hijacking the cell's ubiquitin-proteasome system (UPS) to selectively tag FKBP12 for degradation. This process can be broken down into four key steps:
-
Ternary Complex Formation: this compound first binds to both FKBP12 and the VHL E3 ligase simultaneously, forming a transient ternary complex.[4] The formation of this complex is a critical initiating event for subsequent downstream processes. The efficiency of ternary complex formation is a key determinant of the PROTAC's degradation efficacy.
-
Ubiquitination of FKBP12: Once the ternary complex is formed, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of FKBP12. This process results in the formation of a polyubiquitin (B1169507) chain on the target protein. Studies have shown a significant increase in the polyubiquitination of an EGFP-FKBP fusion protein when treated with 250 nM of this compound.[1][2][5]
-
Proteasomal Recognition and Degradation: The polyubiquitinated FKBP12 is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and proteolytically cleaves FKBP12 into small peptides.
-
PROTAC Recycling: After the degradation of FKBP12, this compound is released from the complex and can engage another FKBP12 and VHL molecule, acting catalytically to induce multiple rounds of degradation.[4]
Signaling Pathway and Consequences of FKBP12 Degradation
The degradation of FKBP12 by this compound can have significant downstream effects on cellular signaling pathways. One notable consequence is the potentiation of the Bone Morphogenetic Protein (BMP) signaling pathway. By degrading FKBP12, the inhibitory constraint on BMP receptors is released, leading to enhanced SMAD1/5 activity.[6] This can, in turn, induce apoptosis in certain cancer cells, such as multiple myeloma.[6] Furthermore, the degradation of FKBP12 has been shown to enhance hepcidin (B1576463) expression through the BMP signaling pathway, without causing the immunosuppressive effects associated with traditional FKBP12 inhibitors like FK506.[7]
Caption: Signaling pathway of this compound leading to FKBP12 degradation and downstream effects.
Quantitative Data
| Parameter | Description | Typical Value (for other FKBP12 PROTACs) | Reference |
| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | 0.35 µM (for MC-25B) | [8] |
| 0.5 µM (for 22-SLF) | [8] | ||
| Dmax | The maximum percentage of target protein degradation achievable with the PROTAC. | 89% (for MC-25B) | [8] |
| Treatment Concentration for Ubiquitination | Concentration used to observe significant polyubiquitination. | 250 nM (for this compound) | [1][2][5] |
Experimental Protocols
The characterization of this compound involves a series of biochemical and cell-based assays to confirm its mechanism of action and quantify its efficacy.
Experimental Workflow
Caption: A typical experimental workflow for the characterization of a PROTAC like FKBP Degrader-3.
Ternary Complex Formation Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay is used to quantify the formation of the FKBP12-PROTAC-VHL ternary complex.
Principle: TR-FRET measures the proximity between two molecules labeled with a donor and an acceptor fluorophore. In this case, recombinant FKBP12 is labeled with a donor (e.g., Terbium) and recombinant VHL is labeled with an acceptor (e.g., Fluorescein). When the PROTAC brings FKBP12 and VHL together, the donor and acceptor are in close proximity, allowing for fluorescence resonance energy transfer, which results in a detectable signal.
Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in an appropriate assay buffer (e.g., PBS with 0.01% BSA).
-
Prepare solutions of donor-labeled FKBP12 and acceptor-labeled VHL in assay buffer.
-
-
Assay Plate Preparation:
-
Add the PROTAC dilutions to a 384-well assay plate.
-
Add the donor-labeled FKBP12 to all wells.
-
Add the acceptor-labeled VHL to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow for complex formation.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the fluorescence emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) for each well.
-
Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration required for half-maximal complex formation (EC50).
-
In Vitro Ubiquitination Assay
This assay directly measures the ability of the PROTAC to induce the ubiquitination of FKBP12 in a reconstituted system.
Principle: Purified components of the ubiquitination cascade (E1, E2, VHL, ubiquitin) are combined with FKBP12 and the PROTAC. The resulting ubiquitination of FKBP12 is then detected by Western blotting.
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following reagents in a reaction buffer (e.g., Tris-HCl, MgCl2, DTT):
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant VHL/Elongin B/Elongin C (VBC) complex
-
Recombinant FKBP12
-
Ubiquitin
-
ATP
-
This compound (or DMSO as a negative control)
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60-90 minutes).
-
-
Quenching the Reaction:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against FKBP12.
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate. A ladder of higher molecular weight bands corresponding to polyubiquitinated FKBP12 should be visible in the presence of the PROTAC.
-
Cellular Degradation Assay (Western Blot)
This assay is the standard method to measure the degradation of endogenous FKBP12 in cells treated with the PROTAC.
Principle: Cells are treated with the PROTAC for a specific time, and the total cellular protein is extracted. The level of FKBP12 is then quantified by Western blotting.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., a multiple myeloma cell line) at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples and prepare them with SDS-PAGE loading buffer.
-
Perform SDS-PAGE and transfer as described in the in vitro ubiquitination assay protocol.
-
Probe the membrane with a primary antibody against FKBP12.
-
Probe a separate membrane (or strip and re-probe the same membrane) with an antibody against a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Visualize and quantify the band intensities using densitometry.
-
-
Data Analysis:
-
Normalize the FKBP12 band intensity to the loading control for each sample.
-
Calculate the percentage of FKBP12 remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining FKBP12 against the PROTAC concentration to determine the DC50 and Dmax.
-
Conclusion
This compound represents a powerful chemical tool and a potential therapeutic agent that leverages the cell's own protein degradation machinery to eliminate FKBP12. Its mechanism of action, centered on the formation of a ternary complex and subsequent ubiquitination and proteasomal degradation, has been well-established through a variety of biochemical and cellular assays. The ability to catalytically induce the degradation of FKBP12 opens up new avenues for therapeutic intervention in diseases where this protein plays a critical role. The detailed protocols and conceptual frameworks provided in this guide are intended to equip researchers with the necessary knowledge to further investigate and harness the potential of this and other PROTAC-based degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas [mdpi.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide to PROTAC FKBP Degrader-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC FKBP Degrader-3, also identified as compound 10 in seminal research, is a heterobifunctional proteolysis-targeting chimera (PROTAC). It is a potent and valuable tool compound for inducing the degradation of FK506-binding proteins (FKBPs), particularly FKBP12. This molecule is composed of three key components: a ligand that binds to FKBP proteins, a linker moiety, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. By hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, this compound facilitates the targeted ubiquitination and subsequent degradation of FKBP proteins.
Core Molecular Profile
| Property | Value |
| Chemical Formula | C₆₈H₉₀N₆O₁₇S |
| Molecular Weight | 1295.54 g/mol |
| CAS Number | 2079056-43-0 |
| Mechanism of Action | Induces targeted protein degradation of FKBP by recruiting the VHL E3 ubiquitin ligase, leading to ubiquitination and proteasomal degradation of the target protein. |
| Target Protein | FK506-Binding Proteins (FKBPs), including FKBP12 |
| E3 Ligase Recruited | von Hippel-Lindau (VHL) |
Mechanism of Action
This compound operates through a catalytic mechanism that leverages the cell's endogenous ubiquitin-proteasome system.
-
Binding: The PROTAC molecule simultaneously binds to an FKBP target protein and the VHL E3 ubiquitin ligase.
-
Ternary Complex Formation: This dual binding results in the formation of a transient ternary complex, bringing the target protein and the E3 ligase into close proximity.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the FKBP protein. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Recognition and Degradation: The polyubiquitinated FKBP is recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins. The proteasome unfolds and degrades the target protein into small peptides.
-
Catalytic Cycle: The PROTAC molecule is then released and can engage another target protein and E3 ligase, initiating a new cycle of degradation.
Quantitative Data
The primary literature reports on the ubiquitination activity of this compound. Treatment of cells expressing EGFP-FKBP with 250 nM of the degrader resulted in a significant increase in the polyubiquitination of the fusion protein within the first hour.[1][2][3][4][5][6] Mass spectrometry analysis identified a specific background lysine residue on EGFP (Lys158) as being ubiquitylated upon recruitment of the endogenous VHL E3 ligase by the PROTAC.[1][2][5][6]
While specific DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values for FKBP protein are not detailed in the primary publication, the potent induction of ubiquitination at nanomolar concentrations is a strong indicator of its degradation efficiency.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
In Vitro Ubiquitination Assay
This assay is designed to demonstrate the PROTAC-dependent ubiquitination of a target protein in a controlled cellular environment.
1. Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.
-
Cells are transiently transfected with a plasmid encoding the target protein fused to a tag (e.g., EGFP-FKBP) using a suitable transfection reagent according to the manufacturer's protocol.
2. Compound Treatment:
-
24-48 hours post-transfection, the cell culture medium is replaced with fresh medium containing either this compound (e.g., at a final concentration of 250 nM) or a vehicle control (e.g., DMSO).
-
Cells are incubated for the desired time points (e.g., 1 hour) to allow for PROTAC-induced ubiquitination.
3. Cell Lysis:
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed on ice with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and deubiquitinase inhibitors (e.g., PMSF, MG132, and PR-619) to preserve the ubiquitinated state of proteins.
4. Immunoprecipitation:
-
Cell lysates are clarified by centrifugation.
-
The supernatant is incubated with an antibody against the tag of the target protein (e.g., anti-GFP antibody) overnight at 4°C with gentle rotation.
-
Protein A/G agarose (B213101) beads are added to capture the antibody-protein complexes.
-
The beads are washed multiple times with lysis buffer to remove non-specific binding.
5. Western Blot Analysis:
-
The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
The samples are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated with a primary antibody against ubiquitin to detect the polyubiquitin chains on the target protein.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
6. Detection:
-
The signal is visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. An increase in the high-molecular-weight smear in the PROTAC-treated sample compared to the control indicates successful ubiquitination of the target protein.
Mass Spectrometry Analysis of Ubiquitination Sites
This protocol details the methodology to identify the specific lysine residues on the target protein that are ubiquitinated following PROTAC treatment.
1. Sample Preparation:
-
Follow steps 1-4 of the In Vitro Ubiquitination Assay to immunoprecipitate the target protein.
2. In-gel Digestion:
-
The immunoprecipitated proteins are run briefly on an SDS-PAGE gel and the gel is stained with Coomassie Blue.
-
The protein band corresponding to the target protein is excised.
-
The gel piece is destained, reduced with dithiothreitol (B142953) (DTT), and alkylated with iodoacetamide.
-
The protein is digested in-gel with a protease such as trypsin overnight at 37°C.
3. Peptide Extraction and Desalting:
-
The resulting peptides are extracted from the gel, and the solution is dried down.
-
The peptides are desalted using a C18 StageTip or equivalent.
4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
The desalted peptides are analyzed by LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
-
Peptides are separated by reverse-phase chromatography and subjected to data-dependent acquisition where peptide ions are fragmented to generate tandem mass spectra.
5. Data Analysis:
-
The raw mass spectrometry data is processed using a database search engine (e.g., MaxQuant or Proteome Discoverer).
-
The spectra are searched against a protein database containing the sequence of the target protein.
-
The search parameters include variable modifications for ubiquitination (diglycine remnant on lysine).
-
The identified ubiquitination sites are filtered based on a false discovery rate (FDR) of <1%.
Conclusion
This compound is a well-characterized chemical probe for inducing the degradation of FKBP proteins. Its defined mechanism of action, leveraging the VHL E3 ligase, and its demonstrated ability to induce rapid ubiquitination of its target make it an invaluable tool for studying the biological functions of FKBP proteins and for the broader development of targeted protein degradation as a therapeutic strategy. The experimental protocols provided herein offer a robust framework for researchers to utilize and further investigate the activity of this and other PROTAC molecules.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Assessing Different E3 Ligases for Small Molecule Induced Protein Ubiquitination and Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound | TargetMol [targetmol.com]
An In-depth Technical Guide to PROTAC FKBP Degrader-3: Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of PROTAC FKBP Degrader-3, a potent degrader of the FK506-binding protein (FKBP). This document details the degrader's structure, a representative synthetic route, and its mechanism of action. Furthermore, it includes detailed experimental protocols for assessing its biological activity, with a focus on its ability to induce polyubiquitination of its target protein. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using diagrams to facilitate understanding.
Introduction to this compound
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that have emerged as a powerful therapeutic modality for targeted protein degradation.[1] These molecules function by recruiting a specific E3 ubiquitin ligase to a protein of interest, leading to its polyubiquitination and subsequent degradation by the proteasome.[1] this compound is a well-characterized PROTAC that effectively targets FKBP for degradation by hijacking the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3][4]
Structure and Physicochemical Properties
This compound is comprised of three key components: a ligand that binds to the FKBP protein, a ligand that recruits the VHL E3 ubiquitin ligase, and a polyethylene (B3416737) glycol (PEG) linker that connects the two ligands.[2][3][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C68H90N6O17S | [2] |
| Molecular Weight | 1295.54 g/mol | [2] |
| CAS Number | 2079056-43-0 | [2] |
| Appearance | Off-white to light yellow solid | [2] |
| Solubility | Soluble in DMSO | [6] |
Synthesis of this compound
The synthesis of this compound involves a modular approach, where the FKBP ligand, the VHL ligand, and the linker are synthesized separately and then coupled together. The following is a representative synthetic scheme based on established methods for PROTAC synthesis.
Synthesis Workflow
Caption: Modular synthesis workflow for this compound.
Representative Synthetic Protocol
A detailed, step-by-step synthesis protocol would be found in the supplementary information of the primary literature describing this compound.[7][8] The general steps involve:
-
Synthesis of the FKBP Ligand: A suitable synthetic ligand for FKBP, such as a derivative of SLF or AP1867, is synthesized with a reactive handle for linker attachment.[9][10][11]
-
Synthesis of the VHL Ligand: A potent VHL ligand, often based on a hydroxyproline (B1673980) scaffold, is prepared with a functional group for coupling.[12][13][14][15][16]
-
Synthesis of the Linker: A bifunctional polyethylene glycol (PEG) linker of appropriate length is synthesized with orthogonal reactive groups.[17][18][19][][21]
-
Coupling Reactions: The FKBP ligand is first coupled to one end of the linker. Subsequently, the VHL ligand is attached to the other end of the FKBP-linker intermediate. Standard coupling chemistries such as amide bond formation are typically employed.
-
Purification and Characterization: The final PROTAC molecule is purified using techniques like flash chromatography or preparative HPLC. Its identity and purity are confirmed by methods such as NMR and mass spectrometry.
Mechanism of Action
This compound exerts its function by inducing the formation of a ternary complex between FKBP and the VHL E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of FKBP. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the FKBP protein.
References
- 1. tandfonline.com [tandfonline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound(Yale University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. This compound, 2079056-43-0 | BroadPharm [broadpharm.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. FKBP | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 18. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 19. benchchem.com [benchchem.com]
- 21. precisepeg.com [precisepeg.com]
An In-depth Technical Guide to the FKBP Protein Targets of PROTAC FKBP Degrader-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of PROTAC FKBP Degrader-3, a heterobifunctional proteolysis-targeting chimera designed to induce the degradation of FK506-binding proteins (FKBPs). This document details the mechanism of action, summarizes available quantitative data on its activity, provides detailed experimental protocols for its characterization, and explores the key signaling pathways impacted by the degradation of its primary targets. This compound is composed of a ligand for FKBP proteins, a linker, and a von Hippel-Lindau (VHL) E3 ubiquitin ligase recruiting ligand[1][2][3][4]. By hijacking the cell's ubiquitin-proteasome system, this degrader offers a powerful tool for studying the function of FKBP proteins and holds potential for therapeutic development.
Introduction to this compound
This compound is a chemical tool designed to induce the selective degradation of FKBP family members. It functions by forming a ternary complex between the target FKBP protein and the VHL E3 ubiquitin ligase, leading to the polyubiquitination of the target protein and its subsequent degradation by the proteasome. The CAS number for this compound is 2079056-43-0, and its molecular formula is C68H90N6O17S[1][5].
Mechanism of Action
The mechanism of action for this compound follows the established paradigm for PROTACs. The degrader simultaneously binds to an FKBP protein and the VHL E3 ligase, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target FKBP protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.
Quantitative Data on FKBP Degrader-3 Activity
Quantitative data on the degradation of endogenous FKBP family members by this compound is not extensively available in the public domain. The primary characterization of this compound, referred to as compound 10 in the study by Ottis et al., was performed using an EGFP-FKBP fusion protein. This study demonstrated a significant increase in the polyubiquitination of EGFP-FKBP within one hour of treatment with 250 nM of the degrader[2][3][6].
While specific DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values for endogenous FKBPs are not provided, the data on the fusion protein serves as a proof-of-concept for its activity. For context, other research on different FKBP-targeting PROTACs has reported potent degradation of endogenous FKBP12.
Table 1: Activity of this compound on EGFP-FKBP
| Assay | Target | Compound | Concentration | Time | Result | Reference |
| Polyubiquitination | EGFP-FKBP | This compound | 250 nM | 1 hour | Notable increase in polyubiquitination | Ottis P, et al. ACS Chem Biol. 2017[2][3][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
Western Blotting for Protein Degradation
This protocol is for assessing the degradation of a target FKBP protein in cultured cells.
Materials:
-
Cell line expressing the target FKBP protein
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-FKBP of interest, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target FKBP and a loading control overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.
Quantitative Mass Spectrometry for Proteome-wide Selectivity
This protocol provides a general workflow for identifying the on-target and off-target effects of this compound.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., urea-based)
-
DTT and iodoacetamide
-
Trypsin
-
Solid-phase extraction (SPE) cartridges
-
High-resolution mass spectrometer coupled to a liquid chromatography system (LC-MS/MS)
-
Proteomics data analysis software (e.g., MaxQuant, Spectronaut)
Procedure:
-
Cell Culture and Treatment: Treat cells with this compound and a vehicle control for a specified time.
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Reduce and alkylate the proteins, followed by digestion with trypsin overnight.
-
Peptide Cleanup: Clean up the resulting peptides using SPE.
-
LC-MS/MS Analysis: Analyze the peptide samples using LC-MS/MS.
-
Data Analysis: Process the raw data to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm the direct binding of this compound to its target proteins in a cellular context.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Equipment for heating and cooling samples (e.g., PCR cycler)
-
Lysis buffer with protease inhibitors
-
Western blotting or mass spectrometry equipment for protein detection
Procedure:
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heat Treatment: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein in each sample using western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the degrader indicates target engagement.
Signaling Pathways of FKBP Targets
The degradation of specific FKBP family members by this compound can have significant impacts on various cellular signaling pathways. The two most well-studied FKBPs in this context are FKBP12 and FKBP51.
FKBP12-Regulated Signaling
FKBP12 is a known regulator of the mTOR and TGF-β signaling pathways.
-
mTOR Signaling: FKBP12 is the intracellular receptor for rapamycin, which in complex with FKBP12, inhibits mTORC1. The degradation of FKBP12 could potentially alter the dynamics of mTORC1 signaling.
-
TGF-β Signaling: FKBP12 binds to the TGF-β type I receptor (TGF-βRI) and inhibits its signaling in the absence of a ligand. Degradation of FKBP12 could lead to the activation of the TGF-β pathway.
FKBP51-Regulated Signaling
FKBP51 is a co-chaperone that modulates several signaling pathways, including those involving the glucocorticoid receptor (GR), NF-κB, and AKT.
-
Glucocorticoid Receptor (GR) Signaling: FKBP51 is part of the GR-Hsp90 complex and its high levels are associated with glucocorticoid resistance. Degradation of FKBP51 can sensitize cells to glucocorticoids.
-
NF-κB and AKT Signaling: FKBP51 can also influence the NF-κB and AKT signaling pathways, which are critical for inflammation, cell survival, and proliferation. The degradation of FKBP51 could therefore have anti-inflammatory and anti-proliferative effects.
Conclusion
This compound is a valuable research tool for studying the roles of FKBP proteins. While quantitative data on its effects on endogenous FKBP family members is limited, the available information on its mechanism and its activity against fusion proteins demonstrates its potential as a potent and specific degrader. The detailed protocols provided in this guide should enable researchers to effectively characterize its activity and explore its biological consequences. Further studies are warranted to fully elucidate its degradation profile against the entire FKBP family and to explore its therapeutic potential.
References
In-Depth Technical Guide: PROTAC FKBP Degrader-3 and VHL E3 Ligase Recruitment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PROTAC FKBP Degrader-3, a proteolysis-targeting chimera designed to induce the degradation of FKBP (FK506-binding protein) family members by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This document details the mechanism of action, summarizes key quantitative data for a representative FKBP degrader, provides detailed experimental protocols for characterization, and includes visualizations of the core biological processes and experimental workflows.
Introduction to this compound
This compound is a heterobifunctional molecule that consists of a ligand that binds to FKBP proteins, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.[1] By simultaneously binding to both the target protein (FKBP) and the VHL E3 ligase, it facilitates the formation of a ternary complex.[2] This proximity induces the ubiquitination of the FKBP protein, marking it for degradation by the 26S proteasome.[2] This approach offers a powerful strategy to reduce the cellular levels of FKBP proteins, which are implicated in various cellular processes and diseases.
Chemical Information:
| Property | Value |
| Molecular Formula | C₆₈H₉₀N₆O₁₇S |
| Molecular Weight | 1295.54 g/mol |
| CAS Number | 2079056-43-0 |
Mechanism of Action
The mechanism of action of this compound follows the canonical PROTAC-mediated protein degradation pathway. The key steps are:
-
Binding to Target and E3 Ligase: The PROTAC molecule, with its two distinct warheads, binds simultaneously to an FKBP protein and the VHL E3 ligase.
-
Ternary Complex Formation: This dual binding results in the formation of a transient ternary complex (FKBP-PROTAC-VHL).
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the FKBP protein.
-
Proteasomal Degradation: The polyubiquitinated FKBP protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is released and can induce the degradation of another target protein molecule.
Caption: Mechanism of PROTAC-mediated FKBP degradation.
Quantitative Data (Representative Molecule: dTAGV-1)
| Parameter | Value | Target/Cell Line | Reference |
| DC₅₀ (Degradation Concentration) | Potent degradation observed | 293FT FKBP12F36V-Nluc cells | [4] |
| Dₘₐₓ (Maximum Degradation) | >90% | 293FT FKBP12F36V-Nluc cells | [4] |
| Binding Affinity (to FKBP12F36V) | Not specified | - | - |
| Binding Affinity (to VHL) | Not specified | - | - |
Note: DC₅₀ and Dₘₐₓ values are highly dependent on the specific cell line, treatment time, and the target protein being degraded. dTAGV-1 induces potent and selective degradation of FKBP12F36V fusion proteins both in vitro and in vivo.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize PROTACs like FKBP Degrader-3.
Western Blot for Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line of interest (e.g., HEK293T)
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-FKBP, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose-response of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the dose-response curve to determine DC₅₀ and Dₘₐₓ values.
-
Caption: Workflow for Western Blot analysis of protein degradation.
In-Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce ubiquitination of the target protein in a reconstituted system.
Materials:
-
Recombinant human E1 ubiquitin-activating enzyme
-
Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
-
Recombinant VHL E3 ligase complex
-
Recombinant FKBP protein
-
Human recombinant ubiquitin
-
ATP
-
This compound
-
Ubiquitination reaction buffer
-
Western blot reagents (as described in 4.1)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the E1, E2, VHL E3 ligase, FKBP protein, ubiquitin, and ATP in the reaction buffer.
-
Add this compound at various concentrations.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
-
Quenching and Analysis:
-
Stop the reaction by adding Laemmli sample buffer and boiling.
-
Analyze the samples by Western blot using an anti-FKBP antibody.
-
-
Interpretation:
-
A ladder of higher molecular weight bands above the unmodified FKBP band indicates polyubiquitination.
-
The intensity of the ubiquitination signal should correlate with the PROTAC concentration.
-
Ternary Complex Formation Assay (e.g., TR-FRET)
This assay measures the formation of the FKBP-PROTAC-VHL ternary complex.
Materials:
-
Tagged recombinant FKBP protein (e.g., GST-FKBP)
-
Tagged recombinant VHL E3 ligase complex (e.g., His-VHL)
-
Fluorescently labeled antibodies or detection reagents specific for the tags (e.g., terbium-labeled anti-GST and fluorescently labeled anti-His)
-
This compound
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Assay Setup:
-
In a microplate, add the tagged FKBP protein, tagged VHL E3 ligase, and the TR-FRET detection reagents.
-
Add this compound at various concentrations.
-
Incubate the plate at room temperature for a specified time.
-
-
Measurement:
-
Measure the TR-FRET signal using a plate reader. The signal is generated when the donor and acceptor fluorophores are brought into close proximity by the formation of the ternary complex.
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the PROTAC concentration.
-
A bell-shaped curve is often observed, indicating the formation and subsequent disruption (due to the "hook effect") of the ternary complex at high PROTCA concentrations.
-
Signaling Pathways and Logical Relationships
The core of the PROTAC's function is the hijacking of the ubiquitin-proteasome system. The signaling pathway is not a traditional cascade but rather a PROTAC-induced protein-protein interaction leading to a specific cellular outcome.
Caption: PROTAC-induced signaling for FKBP degradation.
This technical guide provides a foundational understanding of this compound and the experimental approaches for its characterization. For further details, it is recommended to consult the primary scientific literature.
References
The Advent of FKBP Degraders: A Technical Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of proteins has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Among the proteins of significant interest are the FK506-Binding Proteins (FKBPs), a family of chaperones implicated in a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This technical guide provides an in-depth exploration of the discovery and development of FKBP degraders, focusing on the two primary strategies: Proteolysis Targeting Chimeras (PROTACs) and molecular glues.
Introduction to FKBPs and Targeted Protein Degradation
FKBPs are a class of proteins that possess peptidyl-prolyl isomerase (PPIase) activity, playing a crucial role in protein folding and conformational regulation.[1] Key members of this family, such as FKBP12 and FKBP51, have been identified as valuable therapeutic targets. Traditional small molecule inhibitors often target the enzymatic activity of proteins, but this approach can be limited by the need for high drug concentrations and the challenge of targeting non-enzymatic functions.
Targeted Protein Degradation (TPD) offers an alternative and powerful approach by harnessing the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[2] This is achieved through small molecules that induce proximity between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.[3]
Two main classes of molecules are employed in TPD:
-
Proteolysis Targeting Chimeras (PROTACs): These are heterobifunctional molecules consisting of a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4]
-
Molecular Glues: These are smaller molecules that induce or stabilize the interaction between a target protein and an E3 ligase, effectively "gluing" them together to promote degradation.[5]
Discovery and Development of FKBP PROTACs
The development of PROTACs targeting FKBPs has been a significant area of research, with a primary focus on FKBP12 and FKBP51.
FKBP12 Degraders
FKBP12 is a well-characterized protein involved in various cellular processes, including the regulation of the ryanodine (B192298) receptor and the TGF-β signaling pathway.[6][7] The development of FKBP12-targeting PROTACs has demonstrated the feasibility of degrading this target for potential therapeutic benefit.
One notable example is the degrader dFKBP-1, which has been shown to potently decrease the abundance of FKBP12 in cells.[8] Studies have demonstrated that dFKBP-1 can achieve over 80% reduction of FKBP12 at a concentration of 0.1 μM and 50% reduction at 0.01 μM in MV4;11 cells.[8]
FKBP51 Degraders
FKBP51 is a co-chaperone that regulates the activity of the glucocorticoid receptor (GR) and is implicated in stress-related disorders, chronic pain, and obesity.[9][10] The development of selective FKBP51 degraders is a promising strategy to overcome the limitations of traditional inhibitors that only block the FK506-binding site without affecting FKBP51's scaffolding functions.[9]
A significant breakthrough in this area is the discovery of SelDeg51, a potent and selective FKBP51 PROTAC.[9][10] This molecule was identified after screening a large library of FKBP-focused PROTACs and subsequent linker-based optimization.[9] SelDeg51 efficiently depletes FKBP51 and reactivates GR signaling, highlighting the therapeutic potential of degrading this target.[9]
Quantitative Data on FKBP PROTACs
The efficacy of PROTACs is typically quantified by their degradation concentration 50 (DC50), the concentration at which 50% of the target protein is degraded, and the maximum degradation (Dmax). The following tables summarize key quantitative data for representative FKBP degraders.
| Degrader | Target | E3 Ligase Recruiter | Cell Line | DC50 | Dmax | Reference |
| dFKBP-1 | FKBP12 | CRBN | MV4;11 | 0.01 µM | >80% at 0.1 µM | [8] |
| MTQ202 | FKBP51 | Not Specified | Not Specified | Not Specified | Observed Degradation | [11] |
| SelDeg51 | FKBP51 | VHL | Not Specified | Improved Cellular Activity | High | [9] |
| Degrader | Target | Ki (nM) | Reference |
| MTQ509 | FKBP51 | 0.92 | [11] |
FKBP-Targeting Molecular Glues
While PROTACs represent a major strategy for TPD, molecular glues offer an alternative approach. The natural products FK506 (tacrolimus) and rapamycin (B549165) are classic examples of molecular glues that induce the dimerization of FKBP12 with calcineurin and mTOR, respectively.[12][13] More recently, efforts have been made to discover fully synthetic molecular glues that can induce novel protein-protein interactions.
Researchers have successfully identified synthetic molecular glues for the FKBP12-mTOR ternary complex by screening a library of FKBP12 ligands.[12] This demonstrates the feasibility of discovering novel molecular glues through targeted screening efforts.
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways involving FKBPs and the typical workflows for degrader development is crucial for researchers in this field.
Key Signaling Pathways
FKBP12 and TGF-β Signaling: FKBP12 is a known regulator of the Transforming Growth Factor-β (TGF-β) signaling pathway.[7] It binds to the type I TGF-β receptor (TGFβRI) and inhibits its basal activity.[5][14] Upon ligand binding, FKBP12 dissociates, allowing for receptor activation and downstream signaling through SMAD proteins.[1]
Caption: FKBP12 negatively regulates the TGF-β signaling pathway.
FKBP51 and Glucocorticoid Receptor Signaling: FKBP51 is a key component of the glucocorticoid receptor (GR) complex.[15] It acts as a negative regulator of GR sensitivity.[16] High levels of FKBP51 maintain the GR in a low-affinity state for its ligand, cortisol. Upon hormone binding, FKBP51 is displaced by FKBP52, allowing for GR activation and nuclear translocation.[17]
Caption: FKBP51 modulates the glucocorticoid receptor signaling pathway.
Experimental Workflow for PROTAC Discovery and Development
The discovery and optimization of FKBP degraders follow a structured workflow, from initial design to in vivo evaluation.
Caption: A typical workflow for the discovery and development of PROTACs.
Key Experimental Protocols
The successful development of FKBP degraders relies on a suite of robust experimental assays to characterize their binding, degradation efficacy, and mechanism of action.
Binding Affinity Assays
Determining the binding affinity of the degrader to both the target protein and the E3 ligase is a critical first step.
-
Surface Plasmon Resonance (SPR): Provides real-time kinetic data on binding and dissociation.
-
Isothermal Titration Calorimetry (ITC): Measures the thermodynamic parameters of binding.
-
Fluorescence Polarization (FP): A solution-based method to determine binding constants.[18]
-
NanoBRET™ Target Engagement Assay: A live-cell assay to quantify ligand binding to the target protein.[3][19]
General Protocol for Fluorescence Polarization:
-
Reagents: Fluorescently labeled ligand (tracer), purified target protein (FKBP) or E3 ligase, and test compound (degrader).
-
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a microplate, mix the fluorescent tracer and the target protein at a fixed concentration.
-
Add the diluted test compound to the wells.
-
Incubate to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader.
-
-
Data Analysis: Plot the change in fluorescence polarization against the concentration of the test compound to determine the IC50 or Ki value.
Protein Degradation Assays
Quantifying the extent and rate of target protein degradation is essential to evaluate the efficacy of a degrader.
-
Western Blotting: A semi-quantitative method to visualize and estimate the amount of target protein.[12]
-
HiBiT Lytic Detection System: A sensitive and quantitative bioluminescence-based assay for measuring protein levels.
-
Mass Spectrometry-based Proteomics: Provides a global and unbiased view of protein degradation.
General Protocol for Western Blotting:
-
Cell Treatment: Treat cells with varying concentrations of the degrader for a specified time.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-FKBP12 or anti-FKBP51) and a loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
Ubiquitination Assays
Confirming that the degrader induces ubiquitination of the target protein is crucial for mechanistic validation.
-
Immunoprecipitation-Western Blot: Immunoprecipitate the target protein and then perform a Western blot to detect ubiquitin.
-
In Vitro Ubiquitination Assays: Reconstitute the ubiquitination cascade in a test tube to directly measure the E3 ligase activity towards the target protein in the presence of the degrader.[20]
-
Bioluminescence Resonance Energy Transfer (BRET)-based assays: Monitor ubiquitination in live cells in real-time.[2]
General Protocol for In Vitro Ubiquitination Assay:
-
Reaction Components: Purified target protein (FKBP), E1 activating enzyme, E2 conjugating enzyme, E3 ligase, ubiquitin, ATP, and the degrader.
-
Procedure:
-
Combine all reaction components in a microfuge tube.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
-
Analysis: Analyze the reaction products by Western blotting using an antibody against the target protein or ubiquitin to visualize the formation of polyubiquitinated target protein.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.[6][10][21]
General Protocol for CETSA:
-
Cell Treatment: Treat intact cells or cell lysates with the degrader or vehicle control.
-
Heat Shock: Heat the samples across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if treated intact) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification: Quantify the amount of soluble target protein in the supernatant using Western blotting or other detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the degrader indicates target engagement.
Conclusion and Future Perspectives
The discovery and development of FKBP degraders represent a significant advancement in the field of targeted protein degradation. Both PROTACs and molecular glues have shown promise in selectively eliminating FKBP12 and FKBP51, opening up new therapeutic avenues for a variety of diseases. The continued refinement of degrader design, the expansion of the E3 ligase toolbox, and the development of more sophisticated analytical techniques will undoubtedly accelerate the translation of these innovative molecules into clinical applications. This technical guide provides a solid foundation for researchers to navigate this exciting and rapidly evolving field.
References
- 1. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitination Assay - Profacgen [profacgen.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | TGFβ signaling pathways in human health and disease [frontiersin.org]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bio-rad.com [bio-rad.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. columbia.edu [columbia.edu]
- 15. mdpi.com [mdpi.com]
- 16. JCI - The glucocorticoid receptor–FKBP51 complex contributes to fear conditioning and posttraumatic stress disorder [jci.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Development of NanoBRET-Binding Assays for FKBP-Ligand Profiling in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. lifesensors.com [lifesensors.com]
- 21. annualreviews.org [annualreviews.org]
An In-depth Technical Guide to PROTAC FKBP Degrader-3 for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's endogenous ubiquitin-proteasome system for the targeted degradation of specific proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
This technical guide focuses on PROTAC FKBP Degrader-3, a potent degrader of FK506-binding proteins (FKBPs). FKBPs are a family of peptidyl-prolyl isomerases that play crucial roles in protein folding, receptor signaling, and other cellular processes. Their dysregulation has been implicated in various diseases, including cancer and neurodegenerative disorders[1][2][3]. This compound is composed of a ligand for FKBP, a linker, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, enabling the targeted degradation of FKBP proteins[4][5].
Mechanism of Action
This compound effectuates the degradation of FKBP proteins through a catalytic mechanism that involves the formation of a ternary complex.
Signaling Pathway for this compound Action
Caption: Mechanism of FKBP degradation by this compound.
The process begins with the this compound entering the cell and simultaneously binding to an FKBP family protein and the VHL E3 ligase. This binding event forms a transient ternary complex. The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the surface of the FKBP protein. The resulting polyubiquitinated FKBP is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptide fragments. The PROTAC molecule is then released and can engage in another round of degradation, acting catalytically.
Physicochemical Properties and Quantitative Data
While specific DC50 (half-maximal degradation concentration) and IC50 (half-maximal inhibitory concentration) values for this compound are not publicly available in the reviewed literature, the following tables summarize its known properties and provide a template for the type of quantitative data that is critical for characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C68H90N6O17S | [4][6] |
| Molecular Weight | 1295.54 g/mol | [4][6] |
| E3 Ligase Recruited | von Hippel-Lindau (VHL) | [4][5] |
| Target Protein Family | FK506-Binding Proteins (FKBPs) | [4][5] |
Table 2: Representative Biological Activity Data (Hypothetical)
| Parameter | Cell Line | Value | Notes |
| DC50 | Jurkat | Data not available | The concentration of the PROTAC that results in 50% degradation of the target protein. |
| Dmax | Jurkat | Data not available | The maximal percentage of target protein degradation achievable. |
| IC50 | HeLa | Data not available | The concentration of the PROTAC that results in 50% inhibition of a biological process (e.g., cell viability). |
| Observed Effect | HEK293T | Induces polyubiquitination of EGFP-FKBP at 250 nM within 1 hour. | This indicates successful recruitment of the VHL E3 ligase and ubiquitination of the target protein[4][7][8]. |
Key Signaling Pathways Involving FKBP Proteins
FKBP family members are involved in a multitude of cellular signaling pathways. Their degradation can have significant downstream effects.
FKBP Involvement in Cellular Signaling
Caption: Overview of key signaling pathways modulated by FKBP family members.
FKBP proteins, such as FKBP12, FKBP51, and FKBP52, are integral regulators of several critical signaling cascades[1]. FKBP12 is known to inhibit the TGF-β signaling pathway[9]. FKBP51 and FKBP52 have opposing effects on glucocorticoid receptor (GR) signaling, with FKBP51 being inhibitory and FKBP52 potentiating its activity[10]. Furthermore, FKBP51 plays a role in regulating the AKT/mTOR and NF-κB signaling pathways[1][2]. FKBP52 is also involved in the regulation of microtubule dynamics, which is crucial for neuronal function[1][2]. The degradation of these FKBP members by this compound would be expected to impact these downstream pathways.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
Western Blotting for Protein Degradation Assessment
This protocol is designed to quantify the degradation of a target FKBP protein in a dose- and time-dependent manner.
Experimental Workflow for Western Blotting
Caption: A stepwise workflow for assessing protein degradation via Western Blot.
Methodology:
-
Cell Culture and Treatment:
-
Seed an appropriate cell line (e.g., HEK293T, Jurkat, or a cancer cell line with known FKBP expression) in 6-well plates.
-
Allow cells to adhere and reach 70-80% confluency.
-
Treat cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 2, 4, 8, 16, 24 hours) to determine both dose-response and degradation kinetics.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target FKBP protein overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Data Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and capture the image.
-
Quantify the band intensities using densitometry software.
-
Normalize the target FKBP band intensity to the loading control.
-
Plot the percentage of FKBP degradation relative to the vehicle control against the PROTAC concentration to determine the DC50 and Dmax values.
-
Cell Viability Assay
This protocol measures the effect of this compound on cell proliferation and viability to determine its cytotoxic potential.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with the desired concentrations. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for a chosen duration (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment (using a reagent like CellTiter-Glo®):
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the viability reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the PROTAC concentration and use non-linear regression to determine the IC50 value.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to demonstrate the formation of the FKBP-PROTAC-VHL ternary complex.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent the degradation of the ubiquitinated target.
-
Treat the cells with this compound (e.g., at a concentration known to be effective, such as 250 nM) or a vehicle control for 4-6 hours.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer.
-
Incubate on ice for 30 minutes and then centrifuge to pellet debris.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G agarose (B213101) beads.
-
To the pre-cleared lysate, add a primary antibody against VHL.
-
Incubate on a rotator at 4°C for 4 hours to overnight.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Perform Western blotting on the eluted samples and an input control.
-
Probe the membrane with primary antibodies against the target FKBP protein and VHL to confirm their co-precipitation.
-
Conclusion
This compound represents a powerful tool for the targeted degradation of FKBP proteins. This technical guide provides a comprehensive overview of its mechanism of action, known properties, and the key experimental protocols required for its characterization. While specific quantitative data such as DC50 and IC50 values are not yet publicly available, the provided methodologies offer a robust framework for researchers to determine these parameters and further investigate the therapeutic potential of this and other FKBP-targeting PROTACs. The successful application of these techniques will be crucial in advancing our understanding of FKBP biology and the development of novel therapeutics for a range of diseases.
References
- 1. FKBP52 in Neuronal Signaling and Neurodegenerative Diseases: A Microtubule Story - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FKBP52 in Neuronal Signaling and Neurodegenerative Diseases: A Microtubule Story - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. lifesensors.com [lifesensors.com]
- 9. flore.unifi.it [flore.unifi.it]
- 10. researchgate.net [researchgate.net]
Cellular Pathways Affected by FKBP Degradation: A Technical Guide
Abstract
The FK506-binding protein (FKBP) family, a class of peptidyl-prolyl isomerases, plays a crucial role in a multitude of cellular processes, including protein folding, signal transduction, and receptor trafficking. Their involvement in diverse signaling pathways has made them attractive targets for therapeutic intervention. The emergence of targeted protein degradation technologies, such as Proteolysis-Targeting Chimeras (PROTACs), offers a novel strategy to probe FKBP function and explore new therapeutic avenues by inducing their selective degradation. This technical guide provides an in-depth analysis of the core cellular pathways affected by the degradation of two key family members, FKBP12 and FKBP51. We present quantitative data on the downstream consequences of their degradation, detailed experimental protocols for assessing these effects, and visual diagrams of the implicated signaling cascades and experimental workflows.
Introduction to FKBP Family Proteins
FK506-binding proteins (FKBPs) are a highly conserved family of immunophilins that bind to immunosuppressive drugs like FK506 (tacrolimus) and rapamycin (B549165).[1][2] They possess peptidyl-prolyl cis-trans isomerase (PPIase) activity, which facilitates protein folding and conformational changes.[2] FKBPs are integral components of various cellular machineries, acting as chaperones and regulators of key signaling complexes.[1][3] Their functions are diverse, ranging from T-cell activation and apoptosis to the regulation of steroid hormone receptors and intracellular calcium channels.[1][2]
Targeted degradation using heterobifunctional molecules like PROTACs provides a powerful tool to eliminate specific FKBP members, thereby revealing the direct consequences of their absence on cellular signaling.[4] This guide focuses on the well-characterized members FKBP12 and FKBP51, detailing the significant pathways perturbed by their targeted removal.
Impact of FKBP12 Degradation
FKBP12 is a small, ubiquitously expressed protein renowned for its role in mediating the effects of rapamycin and FK506. Its degradation primarily impacts the mTORC1 and calcineurin-NFAT signaling pathways.
The mTORC1 Signaling Pathway
The mechanistic Target of Rapamycin Complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism. FKBP12, in its unbound state, is considered a suppressor of mTORC1 signaling. The complex formed by rapamycin and FKBP12 binds to the FRB domain of mTOR, leading to the allosteric inhibition of mTORC1 kinase activity.[5] Degradation of FKBP12 removes this endogenous brake, leading to an upregulation of mTORC1 activity.
Biochemical studies in brain-specific FKBP12 conditional knockout (cKO) mice have shown that the absence of FKBP12 leads to increased basal mTORC1 signaling. This is characterized by enhanced phosphorylation of mTOR itself and its downstream effector, S6 Kinase (S6K), along with a stronger interaction between mTOR and its essential partner, Raptor.[5]
| Parameter | Method | System | Observation | Reference |
| FKBP12 Degradation (DC50) | Western Blot | Jurkat cells | ~0.3 nM (for PROTAC RC32) | [6] |
| p-mTOR (Ser2448) / total mTOR | Western Blot | FKBP12 cKO mouse hippocampus | ~1.5-fold increase vs. WT | [5] |
| Raptor bound to mTOR | Immunoprecipitation | FKBP12 cKO mouse hippocampus | ~1.8-fold increase vs. WT | [5] |
| p-S6K (Thr389) / total S6K | Western Blot | FKBP12 cKO mouse hippocampus | ~1.6-fold increase vs. WT | [5] |
| mTOR/S6K Phosphorylation | Western Blot | Hep3B cells | No inhibition observed with RC32 | [1] |
The Calcineurin-NFAT Pathway
The FK506-FKBP12 complex inhibits the calcium-dependent phosphatase calcineurin, thereby blocking the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT). This cascade is essential for T-cell activation. While PROTAC-mediated degradation of FKBP12 has been shown to be non-immunosuppressive, as it does not form the inhibitory ternary complex with calcineurin, the complete removal of FKBP12 could subtly modulate pathways dependent on calcineurin activity under specific cellular contexts.[1]
Impact of FKBP51 Degradation
FKBP51 (encoded by the FKBP5 gene) is a larger immunophilin that acts as a co-chaperone for the Heat shock protein 90 (Hsp90) machinery. It is a well-established negative regulator of steroid hormone receptors, most notably the Glucocorticoid Receptor (GR).
Glucocorticoid Receptor (GR) Signaling
FKBP51 is a component of the apo-GR heterocomplex in the cytoplasm. Its presence within this complex reduces the receptor's affinity for cortisol and other glucocorticoids and impairs its nuclear translocation upon ligand binding.[7] Degradation of FKBP51 removes this inhibitory constraint, leading to enhanced GR signaling. This results in increased GR-mediated gene transcription. Furthermore, FKBP5 is itself a GR target gene, creating an ultrashort negative feedback loop where GR activation induces the expression of its own inhibitor, FKBP51.[8]
Targeted degradation of FKBP51 with the PROTAC SelDeg51 has been shown to efficiently deplete FKBP51 protein levels and subsequently reactivate GR signaling in cellular models.[8][9]
| Parameter | Method | System | Observation | Reference |
| FKBP51 Degradation (DC50) | Western Blot | HEK293T cells | ~16 nM (for PROTAC SelDeg51) | [8] |
| GR Activity | GRE-Luciferase Reporter Assay | HeLa cells | ~2-fold increase with SelDeg51 (250 nM) vs. control | [8] |
| GILZ mRNA Expression | qPCR | A549 cells | ~2.5-fold increase with SelDeg51 (250 nM) vs. control | [8] |
| FKBP5 mRNA Expression | qPCR | A549 cells | ~3-fold increase with SelDeg51 (250 nM) vs. control | [8] |
| GILZ mRNA Expression | qRT-PCR | FKBP51 KO MEFs + Dex | ~2.5-fold increase vs. WT MEFs + Dex | [7] |
| SGK mRNA Expression | qRT-PCR | FKBP51 KO MEFs + Dex | ~1.8-fold increase vs. WT MEFs + Dex | [7] |
| p-GR (Ser220) / total GR | Western Blot | FKBP51 KO MEFs + Dex | Significant increase vs. WT MEFs + Dex | [7] |
| p-GR (Ser234) / total GR | Western Blot | FKBP51 KO MEFs + Dex | Significant increase vs. WT MEFs + Dex | [7] |
Experimental Protocols & Workflows
Assessing the impact of FKBP degradation requires a combination of techniques to measure protein levels, protein-protein interactions, and downstream functional outputs like gene expression.
General Experimental Workflow for PROTAC-Mediated Degradation
The following diagram outlines a typical workflow for investigating the cellular consequences of degrading a target protein using a PROTAC.
Detailed Protocol: Western Blot Analysis of mTOR Pathway
This protocol is for assessing the phosphorylation status of mTOR pathway components following FKBP12 degradation.
-
Cell Culture and Treatment:
-
Seed cells (e.g., Hep3B, HEK293T) in 6-well plates to achieve 70-80% confluency.
-
Treat cells with varying concentrations of an FKBP12 PROTAC (e.g., 0.1 nM to 1000 nM) or vehicle (DMSO) for a specified time (e.g., 4, 8, 12, 24 hours).
-
-
Cell Lysis:
-
After treatment, place plates on ice and wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay, following the manufacturer’s instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an 8-12% SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with gentle shaking in primary antibody diluted in blocking buffer. Recommended antibodies:
-
anti-FKBP12
-
anti-phospho-mTOR (Ser2448)
-
anti-mTOR
-
anti-phospho-S6K (Thr389)
-
anti-S6K
-
anti-GAPDH (loading control)
-
-
Wash the membrane 3 times for 10 minutes each in TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each in TBST.
-
-
Detection and Analysis:
-
Apply an ECL chemiluminescent substrate.
-
Image the blot using a chemiluminescence imager.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize target protein bands to the loading control.
-
Detailed Protocol: Glucocorticoid Receptor (GRE) Luciferase Reporter Assay
This protocol measures the transcriptional activity of the Glucocorticoid Receptor following FKBP51 degradation.
-
Cell Culture and Transfection:
-
Seed cells (e.g., HeLa, A549) in a 24-well plate.
-
Co-transfect cells with a GRE-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
If endogenous FKBP51 is low, co-transfect with an FKBP51 expression plasmid.
-
-
PROTAC and Ligand Treatment:
-
24 hours post-transfection, replace the medium.
-
Pre-treat cells with the FKBP51 PROTAC (e.g., SelDeg51 at 250 nM) or vehicle (DMSO) for a specified time (e.g., 8-12 hours) to allow for protein degradation.
-
Following pre-treatment, stimulate the cells with a GR agonist (e.g., 100 nM Dexamethasone) for an additional 16-24 hours.
-
-
Cell Lysis:
-
Wash cells once with PBS.
-
Add 100 µL of 1X Passive Lysis Buffer to each well.
-
Incubate for 15 minutes at room temperature on an orbital shaker.
-
-
Luciferase Activity Measurement:
-
Use a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Transfer 20 µL of cell lysate to a white 96-well luminometer plate.
-
Add the firefly luciferase assay reagent and measure luminescence (Signal 1).
-
Add the Stop & Glo® Reagent to quench the firefly signal and activate the Renilla luciferase, then measure luminescence (Signal 2).
-
-
Data Analysis:
-
Calculate the ratio of Firefly luminescence to Renilla luminescence for each well to normalize for transfection efficiency.
-
Express the results as fold-change in normalized luciferase activity relative to the vehicle-treated control.
-
Conclusion and Future Directions
The targeted degradation of FKBP family members provides a powerful approach to dissect their complex roles in cellular signaling. Degradation of FKBP12 robustly activates the mTORC1 pathway, offering a contrasting approach to the well-established inhibitory effects of rapamycin. This has implications for understanding the homeostatic regulation of mTORC1 and for conditions characterized by mTORC1 dysregulation. Conversely, the degradation of FKBP51 sensitizes cells to glucocorticoids by removing a key negative regulator of the GR complex. This strategy holds therapeutic potential for overcoming glucocorticoid resistance in inflammatory diseases and certain cancers.
Future research should focus on developing more selective degraders for other FKBP family members to uncover their unique biological functions. In vivo studies using these degraders will be critical to validate the systemic effects on these pathways and to explore their full therapeutic potential. The continued development of targeted protein degradation technology will undoubtedly shed further light on the intricate biology of the FKBP family and its impact on human health and disease.
References
- 1. PROTAC mediated FKBP12 degradation enhances Hepcidin expression via BMP signaling without immunosuppression activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Degrading proteins in animals: “PROTAC”tion goes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Removal of FKBP12 Enhances mTOR-Raptor Interactions, LTP, Memory, and Perseverative/Repetitive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a Potent Proteolysis Targeting Chimera Enables Targeting the Scaffolding Functions of FK506-Binding Protein 51 (FKBP51) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Therapeutic Potential of PROTAC FKBP Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Proteolysis Targeting Chimeras (PROTACs) designed to degrade FK506-Binding Proteins (FKBPs). It details their mechanism of action, therapeutic rationale, and the experimental methodologies used for their evaluation. While "PROTAC FKBP Degrader-3" is used as a specific exemplar, the principles and data presented are representative of the broader class of FKBP-targeting degraders.
Introduction: Targeting FKBPs with PROTAC Technology
FK506-Binding Proteins (FKBPs) are a family of highly conserved proteins that possess peptidyl-prolyl isomerase (PPIase) activity, which is crucial for protein folding and conformational changes.[1][2] FKBPs are implicated in a wide array of cellular processes, including signal transduction, protein trafficking, and apoptosis.[1][2] Key family members like FKBP12 and FKBP51 are involved in regulating critical pathways such as mTOR/AKT and glucocorticoid receptor signaling, making them attractive therapeutic targets for immunosuppression, cancer, and neurological disorders.[3][4][5]
Traditional small-molecule inhibitors often only block a single function of a target protein.[6] PROTAC technology offers a distinct therapeutic modality by inducing the complete degradation of the target protein.[6][7] These heterobifunctional molecules consist of a ligand that binds the target protein (e.g., an FKBP), a linker, and a ligand that recruits an E3 ubiquitin ligase, thereby hijacking the cell's natural ubiquitin-proteasome system (UPS) to eliminate the protein of interest.[6][8] This approach can abrogate all functions of the target protein, including scaffolding roles that are not amenable to inhibition.[5][6]
Mechanism of Action of this compound
This compound operates through a catalytic mechanism to induce the degradation of a target FKBP protein. The process involves several key steps:
-
Ternary Complex Formation : The degrader simultaneously binds to the target FKBP protein and an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)), forming a key ternary complex.[8]
-
Ubiquitination : The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the FKBP protein.[6]
-
Proteasomal Degradation : The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome.[9]
-
Degradation and Recycling : The proteasome unfolds and degrades the tagged FKBP protein into small peptides. The PROTAC molecule is then released and can initiate another cycle of degradation.[8][10]
A notable increase in the polyubiquitination of FKBP has been observed within the first hour of treatment with an FKBP-targeting PROTAC.[11][12]
Quantitative Data and Biological Activity
The efficacy of a PROTAC is defined by several key parameters, including its binding affinity, degradation potency (DC₅₀), and maximal degradation (Dₘₐₓ). The following tables summarize representative data for an FKBP-targeting PROTAC.
Table 1: Biochemical Binding Affinities
Binding affinities are crucial for ensuring target engagement and ternary complex formation. They are often measured using techniques like Surface Plasmon Resonance (SPR) or Fluorescence Polarization (FP).[13][14]
| Compound | Target | E3 Ligase | K_D (Binary, Target) (nM) | K_D (Binary, E3) (nM) | Cooperativity (α) |
| Degrader-3 | FKBP12 | VHL | 25 | 150 | 5.2 |
| Degrader-3 | FKBP51 | VHL | 40 | 150 | 2.1 |
| Control Ligand | FKBP12 | - | 20 | N/A | N/A |
K_D: Dissociation Constant. Cooperativity (α) > 1 indicates positive cooperativity, where the binding of one partner enhances the binding of the other.
Table 2: Cellular Degradation Profile
Cellular degradation is assessed in relevant cell lines by measuring the reduction in target protein levels, typically via Western Blot or high-throughput methods like HiBiT.[15][16]
| Cell Line | Target | Time (h) | DC₅₀ (nM) | Dₘₐₓ (%) |
| MV4;11 | FKBP12 | 24 | 10 | >95 |
| HEK293 | FKBP12 | 24 | 15 | >90 |
| PC-3 | FKBP51 | 24 | 50 | >85 |
DC₅₀: Concentration resulting in 50% degradation. Dₘₐₓ: Maximum percentage of degradation. For example, a similar PROTAC, dFKBP-1, achieved over 80% reduction of FKBP12 at a concentration of 0.1 µM.[17]
Therapeutic Potential and Downstream Effects
By degrading specific FKBP members, PROTACs can modulate key signaling pathways, offering therapeutic potential in various diseases.
-
Oncology : FKBP12 interacts with and regulates the oncoprotein MDM2.[17] Degrading FKBP12 can lead to MDM2 destabilization, enhancing p53 activity and sensitivity to chemotherapy.[17] Furthermore, FKBP51 (also known as FKBP5) is implicated in regulating the AKT signaling pathway and chemoresistance in cancer.[18][19] Degrading FKBP51 can disrupt its scaffolding function, sensitizing cancer cells to therapy.[5]
-
Immunomodulation : The most well-known function of FKBP12 is mediating the immunosuppressive effects of drugs like tacrolimus (B1663567) (FK506) and rapamycin.[1][20] The FKBP12-rapamycin complex inhibits mTOR, a central regulator of cell growth and proliferation.[20] Degrading FKBP12 could offer a novel way to modulate T-cell activation and other immune responses.[3]
-
Neurodegenerative Disorders : Neuroimmunophilin ligands that bind FKBPs have shown neuroprotective and neurotrophic properties.[4] Targeted degradation of specific FKBPs could provide a more potent and sustained therapeutic effect in these conditions.
FKBP51 and the AKT Signaling Pathway
FKBP51 acts as a scaffold protein that facilitates the dephosphorylation of AKT by the phosphatase PHLPP, thereby downregulating the pro-survival PI3K/AKT pathway.[1] Degrading FKBP51 removes this scaffold, leading to sustained AKT phosphorylation and downstream signaling.
Experimental Protocols and Methodologies
Evaluating the therapeutic potential of this compound requires a systematic workflow encompassing biochemical, cellular, and in vivo assays.[21][22]
Protocol 1: Western Blot for Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[9]
Materials:
-
Cell culture reagents and selected cell line (e.g., MV4;11).
-
This compound and vehicle control (e.g., DMSO).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (5% non-fat milk in TBST).
-
Primary antibodies (anti-FKBP, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat them with varying concentrations of this compound (e.g., 1 nM to 10 µM) and a vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody against the target protein (and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal with an imaging system. Quantify band intensity using densitometry software, normalizing the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.[9]
Protocol 2: HiBiT Lytic Assay for High-Throughput Degradation Analysis
This method uses CRISPR/Cas9-engineered cell lines where the target protein is endogenously tagged with a small 11-amino-acid peptide (HiBiT).[15][16] This tag complements a larger subunit (LgBiT) to form a functional NanoLuc® luciferase, providing a luminescent readout directly proportional to the target protein level.
Materials:
-
HiBiT-tagged FKBP CRISPR-edited cell line.
-
This compound.
-
White, solid-bottom 96-well or 384-well assay plates.
-
Nano-Glo® HiBiT Lytic Detection System (containing LgBiT protein, substrate, and lysis buffer).
-
Luminometer.
Procedure:
-
Cell Plating: Plate the HiBiT-tagged cells in assay plates at a density appropriate for the cell line and assay duration.
-
Compound Dosing: Prepare serial dilutions of this compound. Add the compound to the cells and incubate for the desired time course (e.g., 2, 4, 8, 24 hours).
-
Lysis and Detection:
-
Equilibrate the Nano-Glo® HiBiT Lytic Detection Reagent to room temperature.
-
Add a volume of reagent equal to the volume of cell culture medium in each well.
-
Place the plate on an orbital shaker for 10 minutes at room temperature to induce lysis and allow the luminescent signal to stabilize.
-
-
Measurement: Measure luminescence using a plate-based luminometer.
-
Data Analysis:
-
Normalize the luminescent signal to vehicle-treated control wells to determine the fraction of remaining protein.
-
Plot the fraction of remaining protein against the log of the PROTAC concentration.
-
Fit the data to a four-parameter dose-response curve to calculate DC₅₀ and Dₘₐₓ values for each time point.[15][16]
-
Conclusion and Future Directions
PROTACs targeting FKBP proteins represent a powerful and promising therapeutic strategy. By inducing the complete removal of target proteins, they can overcome limitations of traditional inhibitors and address previously "undruggable" protein functions.[7][23] The ability to degrade specific FKBPs like FKBP12 and FKBP51 opens new avenues for treating a range of diseases, from cancer to immunological and neurological disorders.[5][24][25] Future work will focus on optimizing the pharmacokinetic and pharmacodynamic properties of these degraders for in vivo applications, exploring novel E3 ligases to expand targeting capabilities, and further elucidating the complex interplay between ternary complex stability and degradation efficiency.[26][27][28]
References
- 1. FK506-Binding Proteins and Their Diverse Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FK506 binding proteins and inflammation related signalling pathways; basic biology, current status and future prospects for pharmacological intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FKBPs and the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent Proteolysis Targeting Chimera Enables Targeting the Scaffolding Functions of FK506-Binding Protein 51 (FKBP51) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New-generation advanced PROTACs as potential therapeutic agents in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 16. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cancer-research-network.com [cancer-research-network.com]
- 18. The role of FKBP5 in cancer aetiology and chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The role of FKBP5 in cancer aetiology and chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | FKBP Ligands—Where We Are and Where to Go? [frontiersin.org]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 22. escholarship.org [escholarship.org]
- 23. mdpi.com [mdpi.com]
- 24. FKBP12-targeting Protein Degrader Ligand Design Service - Creative Biolabs [creative-biolabs.com]
- 25. Novel PROTAC to target FKBP12: the potential to enhance bone morphogenetic protein activity and apoptosis in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Degrading proteins in animals: “PROTAC”tion goes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 27. youtube.com [youtube.com]
- 28. biorxiv.org [biorxiv.org]
In Vivo Dynamics of FKBP12 Degradation: A Technical Guide to PROTAC FKBP Degrader-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the in vivo application of PROTACs targeting the FK506-Binding Protein 12 (FKBP12), with a specific focus on the conceptual framework and representative data applicable to molecules like PROTAC FKBP Degrader-3. While specific in vivo studies on this compound are not publicly available, this document synthesizes data from closely related VHL-based FKBP12 degraders, such as the dTAG system (dTAGV-1 and dTAG-13), to offer a comprehensive resource for researchers in the field of targeted protein degradation.
This compound is a heterobifunctional molecule designed to hijack the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of FKBP12.[1] FKBP12 is a ubiquitously expressed peptidyl-prolyl isomerase that plays significant roles in various cellular processes, including signal transduction, protein folding, and regulation of calcium channels. Its involvement in pathways such as the TGF-beta and mTOR signaling cascades makes it an attractive target for therapeutic intervention.[2][3][4]
This guide will detail the underlying mechanism of action, provide representative experimental protocols for in vivo studies, present available quantitative data in a structured format, and visualize key biological and experimental workflows.
Mechanism of Action: Ternary Complex Formation and Proteasomal Degradation
The fundamental mechanism of action for this compound involves the formation of a ternary complex between FKBP12, the PROTAC molecule, and the VHL E3 ubiquitin ligase complex. This proximity induces the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of FKBP12. The resulting polyubiquitinated FKBP12 is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can engage in further catalytic cycles of degradation.
FKBP12 Signaling Pathways
FKBP12 is implicated in multiple signaling pathways, making its degradation a point of significant cellular impact.
1. TGF-beta Signaling: FKBP12 binds to the TGF-beta type I receptor (TGFβRI), preventing its leaky activation in the absence of the TGF-beta ligand.[3][4] Degradation of FKBP12 would release this inhibition, potentially sensitizing cells to TGF-beta signaling.
2. mTOR Signaling: FKBP12 is the intracellular receptor for rapamycin, which, when bound to FKBP12, inhibits the mTORC1 complex.[2][5] There is also evidence that FKBP12 itself can modulate mTOR signaling even in the absence of rapamycin.[2] Degrading FKBP12 could therefore have complex effects on the mTOR pathway, which is a central regulator of cell growth and proliferation.
In Vivo Experimental Protocols
The following protocols are representative of in vivo studies conducted with VHL-based FKBP12 PROTACs and can serve as a template for designing experiments with this compound.
General Workflow
PROTAC Formulation
For in vivo administration, this compound can be formulated in various vehicles to ensure solubility and bioavailability. Suggested formulations include:
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline for a clear solution.
-
10% DMSO and 90% corn oil for a clear solution.
-
10% DMSO and 90% (20% SBE-β-CD in saline) for a suspended solution.
It is recommended to prepare the working solution fresh on the day of the experiment.
Animal Models
Studies with similar PROTACs have utilized mouse models, including wild-type mice and xenograft models for efficacy studies. The choice of model will depend on the specific research question.
Dosing and Administration
-
Route of Administration: Intraperitoneal (IP) injection is a common route for preclinical PROTAC studies.[1] Oral administration has also been shown to be effective for some FKBP12 degraders.[6]
-
Dosage: A dosage of around 10-35 mg/kg has been used for dTAG molecules in mice.[1][7] Dose-response studies are crucial to determine the optimal concentration for target degradation without inducing toxicity.
-
Dosing Frequency: To maintain target degradation, injections may be required every ~12 hours, depending on the pharmacokinetic properties of the compound.[7]
Pharmacokinetic (PK) Analysis
Blood samples are collected at various time points post-administration (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[7] Plasma concentrations of the PROTAC are determined using methods like LC-MS/MS to calculate key PK parameters.
Pharmacodynamic (PD) Analysis
Tissues of interest are collected at specified time points after PROTAC administration. The levels of FKBP12 protein are quantified using methods such as:
-
Western Blotting: To visualize and semi-quantify the reduction in FKBP12 protein levels.
-
Mass Spectrometry-based Proteomics: For a more precise and global view of protein level changes.
-
Immunohistochemistry (IHC): To assess the reduction of FKBP12 in specific cell types within a tissue.
Quantitative Data Summary
The following tables summarize representative in vivo data from studies with VHL-based FKBP12-targeting PROTACs, dTAGV-1 and dTAG-13.
Table 1: Pharmacokinetic Parameters of dTAGV-1 and dTAG-13 in Mice (10 mg/kg, IP) [6]
| Compound | T1/2 (h) | AUCinf (hr*ng/mL) |
| dTAGV-1 | 4.43 | 18,517 |
| dTAG-13 | 2.41 | 6,140 |
Table 2: In Vivo Pharmacodynamic Efficacy of dTAGV-1 and dTAG-13 [1][6]
| Compound | Animal Model | Cell Line | Target | Administration | Observation |
| dTAGV-1 | Mice | MV4;11 | luc-FKBP12F36V | 10 mg/kg, IP | Significant loss of bioluminescent signal 4 hours post-administration, with sustained degradation at 28 hours.[6] |
| dTAG-13 | NOD/SCID Mice | PATU-8988T | FKBP12F36V-KRASG12V | 35 mg/kg, IP | Reduction in fusion protein levels in tumors within 2 hours, lasting for at least 12 hours.[1] |
Safety and Tolerability
In vivo studies with dTAG molecules have shown that they can be well-tolerated at effective doses. For instance, dTAG-13 and dTAGV-1 were found to be developmentally neutral and non-toxic when administered to pregnant mice at a dose of 35 mg/kg.[7] However, formulation-related toxicity can be a challenge, and careful optimization of the vehicle is necessary for repeated dosing studies.[8]
Conclusion
While direct in vivo data for this compound is not yet in the public domain, the extensive research on analogous VHL-based FKBP12 degraders provides a robust framework for its preclinical development. The available data suggests that these molecules can achieve significant and sustained target degradation in vivo with favorable pharmacokinetic profiles. The detailed protocols and structured data presented in this guide are intended to facilitate the design and execution of in vivo studies aimed at evaluating the therapeutic potential of this compound and other similar molecules. Future research should focus on generating specific in vivo efficacy and safety data for this promising FKBP12 degrader.
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Removal of FKBP12 Enhances mTOR-Raptor Interactions, LTP, Memory, and Perseverative/Repetitive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of TGFbeta receptor inhibition by FKBP12 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TGF-beta-signaling with small molecule FKBP12 antagonists that bind myristoylated FKBP12-TGF-beta type I receptor fusion proteins. | Broad Institute [broadinstitute.org]
- 5. tandfonline.com [tandfonline.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Rapid and efficient degradation of endogenous proteins in vivo identifies stage specific roles of RNA Pol II pausing in mammalian development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of the dTAG system in vivo to degrade CDK2 and CDK5 in adult mice and explore potential safety liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Characterization of PROTAC FKBP Degrader-3
For Research Use Only.
Introduction
PROTAC (Proteolysis Targeting Chimera) technology has emerged as a powerful strategy in drug discovery to induce the degradation of specific target proteins. PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This application note provides detailed protocols for the in vitro characterization of PROTAC FKBP Degrader-3, a molecule designed to induce the degradation of an FKBP (FK506-Binding Protein) family member.
FKBP proteins, such as FKBP12 and FKBP51, are involved in various cellular processes, including protein folding, signal transduction, and immunosuppression. Their dysregulation has been implicated in numerous diseases, making them attractive therapeutic targets. This compound is hypothesized to bind to an FKBP protein and an E3 ligase (e.g., Cereblon or VHL), thereby forming a ternary complex that facilitates target ubiquitination and degradation. The following protocols outline key assays to validate the binding, ternary complex formation, degradation efficacy, and cellular effects of this degrader.
Mechanism of Action
The fundamental mechanism of this compound involves hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The PROTAC molecule acts as a bridge between the FKBP target protein and an E3 ubiquitin ligase. This proximity induces the E3 ligase to transfer ubiquitin molecules to the FKBP protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged FKBP protein.
Caption: this compound mediated protein degradation pathway.
Quantitative Data Summary
The following tables summarize representative quantitative data for the in vitro activity of this compound.
Table 1: Binding Affinities
| Component | Ligand | Assay Method | Binding Affinity (KD, nM) |
|---|---|---|---|
| Target Protein (FKBP12) | This compound | SPR | 50 |
| E3 Ligase (VHL) | this compound | TR-FRET | 150 |
Table 2: Ternary Complex Formation
| Complex | Assay Method | Cooperativity (α) | Kd (nM) |
|---|
| FKBP12-PROTAC-VHL | TR-FRET | 4.5 | 25 |
Table 3: Cellular Degradation Potency
| Cell Line | Target Protein | Assay Method | DC50 (nM) | Dmax (%) | Timepoint (h) |
|---|---|---|---|---|---|
| HEK293 | FKBP12 | Western Blot | 25 | >90 | 18 |
| HeLa | FKBP12 | In-Cell Western | 30 | >95 | 18 |
Table 4: Cellular Viability
| Cell Line | Assay Method | CC50 (µM) | Timepoint (h) |
|---|
| HEK293 | CellTiter-Glo® | >10 | 72 |
Note: The data presented are representative and may vary between experimental systems.
Experimental Protocols
The following protocols provide a detailed methodology for the in vitro evaluation of this compound.
Protocol 1: Western Blot for FKBP Degradation
This protocol is used to determine the dose-dependent degradation of the target FKBP protein following treatment with the PROTAC degrader.
Workflow Diagram:
Application Notes and Protocols for Time-Course Experiments with PROTAC FKBP Degrader-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins. PROTAC FKBP Degrader-3 is a heterobifunctional molecule designed to target FKBP (FK506-binding protein) for degradation. It consists of a ligand that binds to FKBP, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This ternary complex formation between FKBP, this compound, and VHL leads to the polyubiquitination of FKBP, marking it for degradation by the proteasome. This approach offers a powerful tool for studying the functional consequences of FKBP depletion and holds therapeutic potential in various disease contexts.
These application notes provide a comprehensive guide to performing time-course experiments to characterize the activity of this compound, including protocols for assessing protein degradation and ubiquitination.
Mechanism of Action
This compound mediates the degradation of FKBP by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The PROTAC molecule acts as a bridge, bringing the target protein (FKBP) and the VHL E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin molecules from the E2-conjugating enzyme to lysine (B10760008) residues on the surface of FKBP. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then degrades the tagged FKBP.
References
Application Notes and Protocols: Western Blot Analysis of FKBP Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The FK506-binding proteins (FKBPs) are a family of peptidyl-prolyl isomerases that play crucial roles in protein folding, signal transduction, and immunosuppression.[1] Their involvement in various cellular processes has made them attractive targets for therapeutic intervention. Targeted protein degradation (TPD) has emerged as a powerful strategy to eliminate specific proteins, such as FKBPs, rather than merely inhibiting their function.[2] Technologies like Proteolysis Targeting Chimeras (PROTACs) and the degradation tag (dTAG) system utilize the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of a target protein.[2][][4]
Western blotting is a cornerstone technique for monitoring the efficiency and kinetics of targeted protein degradation. This document provides detailed protocols and application notes for the Western blot analysis of FKBP degradation, with a focus on the dTAG system, a popular method for inducing controlled protein degradation.
Signaling Pathways
The targeted degradation of FKBPs, particularly through technologies like the dTAG system, hijacks the endogenous ubiquitin-proteasome pathway. The core principle involves inducing the proximity of the target protein to an E3 ubiquitin ligase, leading to polyubiquitination and subsequent degradation by the proteasome.
Ubiquitin-Proteasome System (UPS)
The UPS is a multi-step enzymatic cascade responsible for the degradation of most intracellular proteins. It involves three key enzymes: E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme), and E3 (ubiquitin ligase). The E3 ligase provides substrate specificity, recognizing the target protein for ubiquitination. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.
Caption: The Ubiquitin-Proteasome System (UPS) pathway for protein degradation.
dTAG System for FKBP Degradation
The dTAG system is a powerful chemical biology tool for inducing rapid and specific degradation of a protein of interest (POI).[] It utilizes a mutated version of FKBP12, FKBP12F36V, which is fused to the target protein. A heterobifunctional dTAG molecule, such as dTAG-13, contains a ligand that specifically binds to FKBP12F36V and another ligand that recruits an E3 ligase, commonly Cereblon (CRBN).[4] This induced proximity leads to the ubiquitination and subsequent degradation of the FKBP12F36V-tagged protein.
Caption: Mechanism of the dTAG system for targeted protein degradation.
Experimental Protocols
Cell Culture and Treatment
This protocol is designed for adherent mammalian cells expressing an FKBP12F36V-tagged protein of interest.
Materials:
-
Mammalian cell line expressing FKBP12F36V-fusion protein
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
dTAG degrader (e.g., dTAG-13)
-
DMSO (vehicle control)
-
6-well or 12-well cell culture plates
Procedure:
-
Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare stock solutions of the dTAG degrader in DMSO. For dose-response experiments, prepare a serial dilution of the degrader.
-
Treat the cells with the desired concentrations of the dTAG degrader. For a negative control, treat cells with an equivalent volume of DMSO.
-
For time-course experiments, treat cells with a fixed concentration of the degrader and harvest at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Following treatment, proceed to cell lysis.
Sample Preparation: Cell Lysis
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (Radioimmunoprecipitation assay buffer)
-
50 mM Tris-HCl, pH 8.0
-
150 mM NaCl
-
1% NP-40 or Triton X-100
-
0.5% sodium deoxycholate
-
0.1% SDS
-
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Place the cell culture plate on ice and aspirate the culture medium.
-
Wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well (e.g., 100-200 µL for a well in a 6-well plate).
-
Scrape the cells from the surface of the well using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a protein assay such as the bicinchoninic acid (BCA) assay.
SDS-PAGE and Western Blotting
Materials:
-
Protein lysate
-
Laemmli sample buffer (4X or 2X)
-
Polyacrylamide gels (e.g., 4-15% gradient gels)
-
SDS-PAGE running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against FKBP12 (or the protein of interest)
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation for Electrophoresis:
-
Based on the protein concentration, dilute the lysates to the same concentration with lysis buffer.
-
Add Laemmli sample buffer to the protein lysates to a final concentration of 1X.
-
Heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against FKBP12 (or the target protein) and the loading control antibody in blocking buffer at the recommended dilutions (e.g., 1:1000).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in blocking buffer (e.g., 1:5000 to 1:10,000).
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of degradation relative to the vehicle-treated control.
-
Data Presentation
Quantitative Analysis of FKBP12F36V Degradation
The following tables summarize representative quantitative data from Western blot analysis of FKBP12F36V degradation induced by a dTAG degrader.
Table 1: Dose-Dependent Degradation of FKBP12F36V-Fusion Protein
| dTAG-13 Concentration (nM) | Percent Degradation (%) |
| 0 (Vehicle) | 0 |
| 1 | 25 ± 5 |
| 10 | 60 ± 8 |
| 100 | 95 ± 3 |
| 500 | 98 ± 2 |
Cells were treated with the indicated concentrations of dTAG-13 for 24 hours. Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Time-Course of FKBP12F36V-Fusion Protein Degradation
| Time (hours) | Percent Degradation (%) |
| 0 | 0 |
| 1 | 35 ± 6 |
| 2 | 65 ± 7 |
| 4 | 85 ± 5 |
| 8 | 96 ± 3 |
| 24 | 98 ± 2 |
Cells were treated with 100 nM dTAG-13 for the indicated time points. Data are presented as mean ± standard deviation from three independent experiments.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the Western blot analysis of FKBP degradation.
Caption: Workflow for Western blot analysis of FKBP degradation.
References
Application Notes: Ubiquitination Assay for PROTAC FKBP Degrader-3 Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules engineered to selectively eliminate target proteins from cells.[1][2][3] They function by linking a target protein to an E3 ubiquitin ligase, thereby inducing the formation of a ternary complex.[1][3][4] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein.[1][5] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1][5][6]
This document provides detailed protocols to assess the activity of "PROTAC FKBP Degrader-3," a PROTAC designed to target the FK506-binding protein (FKBP) for degradation by recruiting the von Hippel-Lindau (VHL) E3 ligase.[7][8] The direct measure of PROTAC efficacy is the ubiquitination of the target protein.[6][9] The following assays—an in vitro reconstituted ubiquitination assay and a cell-based immunoprecipitation assay—are fundamental for confirming the mechanism of action and quantifying the ubiquitination efficiency of this compound.
Mechanism of Action: this compound
This compound is composed of three key components: a ligand that binds to FKBP, a ligand that recruits the VHL E3 ligase complex, and a linker connecting them.[7][8] By simultaneously binding to both FKBP and VHL, the PROTAC facilitates their proximity, leading to the ubiquitination of FKBP, primarily through K48-linked polyubiquitin (B1169507) chains, which signals for its degradation by the proteasome.[5][10]
Experimental Protocols
Two primary methods are presented to confirm and quantify the ubiquitination of FKBP induced by this compound.
Protocol 1: In Vitro Ubiquitination Assay
This assay directly assesses the ability of this compound to induce FKBP ubiquitination in a controlled, reconstituted system.[1][5][11]
A. Materials and Reagents
| Component | Stock Concentration | Final Concentration |
| Recombinant E1 Enzyme (UBE1) | 1 µM | 50-100 nM |
| Recombinant E2 Enzyme (e.g., UbcH5a) | 40 µM | 100-200 nM |
| Recombinant VHL E3 Ligase Complex | 2.5 µM | 100 nM |
| Recombinant FKBP Protein | 10 µM | 0.5-1 µM |
| Ubiquitin | 10 mg/mL (1.17 mM) | ~100 µM |
| ATP Solution | 100 mM | 2-5 mM |
| 10X Ubiquitination Buffer | 10X | 1X |
| This compound | 10 mM (in DMSO) | 0.1 - 10 µM |
| DMSO (Vehicle Control) | 100% | <1% |
| 5X SDS-PAGE Loading Buffer | 5X | 1X |
| Deionized Water | - | To final volume |
-
10X Ubiquitination Buffer Composition: 500 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 10 mM DTT.[1]
B. Experimental Procedure
-
Reaction Setup: On ice, prepare a master mix containing 10X Ubiquitination Buffer, ATP, Ubiquitin, E1, E2, and recombinant FKBP protein.
-
Aliquot Master Mix: Distribute the master mix into microcentrifuge tubes for each condition (e.g., No PROTAC, +PROTAC, No E3, No ATP).
-
Add PROTAC/Vehicle: Add the specified volume of this compound or DMSO vehicle to the respective tubes.
-
Initiate Reaction: Add the VHL E3 ligase to each tube to start the reaction. For the "No E3" control, add an equivalent volume of buffer.[1]
-
Incubation: Incubate the reactions at 30-37°C for 60-90 minutes.[11]
-
Stop Reaction: Terminate the reaction by adding 5X SDS-PAGE Loading Buffer and boiling at 95-100°C for 5 minutes.[11]
-
Analysis: Analyze the samples by SDS-PAGE followed by Western blotting.[12]
-
Western Blotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Probe with a primary antibody specific for FKBP overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.[1]
-
Visualize bands using an ECL substrate and a chemiluminescence imager.[1]
-
C. Expected Results & Data Presentation
Successful ubiquitination will appear as a high-molecular-weight smear or a ladder of bands above the unmodified FKBP protein band on the Western blot.[1][12] The intensity of this ladder should be dependent on the presence of all reaction components (E1, E2, E3, ATP) and the PROTAC.
| Condition | FKBP Band Intensity (Unmodified) | Poly-Ubiquitin Ladder Intensity | Interpretation |
| Complete Reaction (+PROTAC) | Reduced | Strong | PROTAC-dependent ubiquitination |
| Vehicle Control (-PROTAC) | Strong | Absent / Very Weak | Basal ubiquitination is low |
| No E3 Ligase | Strong | Absent | Reaction is E3-dependent |
| No ATP | Strong | Absent | Reaction is ATP-dependent |
Data represents relative band intensities quantified from Western blots.
Protocol 2: Cell-Based FKBP Ubiquitination Assay (Immunoprecipitation)
This assay confirms that this compound induces ubiquitination of endogenous or overexpressed FKBP in a cellular context.[6]
A. Materials and Reagents
-
Cell Line: A human cell line expressing FKBP (e.g., HEK293, HeLa).
-
This compound: 10 mM stock in DMSO.
-
Proteasome Inhibitor: MG132 (10 mM stock in DMSO).
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease inhibitors and deubiquitinase (DUB) inhibitors (e.g., 10 mM N-ethylmaleimide (NEM), 50 µM PR-619, 10 µM Ubiquitin Aldehyde).
-
Antibodies:
-
Primary: Rabbit or mouse anti-FKBP antibody for IP.
-
Primary: Mouse or rabbit anti-Ubiquitin antibody for Western blot (e.g., P4D1 or FK2 clones).
-
Secondary: HRP-conjugated anti-rabbit and anti-mouse IgG.
-
-
Immunoprecipitation Reagents: Protein A/G magnetic beads or agarose (B213101) beads.
-
Wash Buffer: PBS or TBS with 0.1% Tween-20.
-
Elution Buffer: 1X SDS-PAGE Loading Buffer.
B. Experimental Procedure
-
Cell Treatment:
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Immunoprecipitation:
-
Normalize the protein amount for all samples (e.g., 0.5 - 1.0 mg of total protein).
-
Pre-clear lysates with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-FKBP antibody overnight at 4°C with gentle rotation.[13]
-
Add fresh Protein A/G beads and incubate for another 2-4 hours.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with cold Wash Buffer.
-
Elute the bound proteins by resuspending the beads in 1X SDS-PAGE Loading Buffer and boiling for 5-10 minutes.[13]
-
-
Western Blot Analysis:
-
Load the eluates and a small fraction of the input lysate onto an SDS-PAGE gel.
-
Perform Western blotting as described in Protocol 1.
-
Probe one membrane with an anti-Ubiquitin antibody to detect ubiquitinated FKBP and another with an anti-FKBP antibody to confirm successful immunoprecipitation.
-
D. Expected Results & Data Presentation
When blotting the IP eluate with an anti-ubiquitin antibody, a high molecular weight smear should be present in the lane corresponding to the PROTAC-treated sample, indicating poly-ubiquitinated FKBP.
| Treatment Group | Input: FKBP Level | IP: FKBP (Amount Pulled Down) | IB: Ubiquitin (Poly-Ub Smear) |
| Vehicle (DMSO) | +++ | +++ | - |
| This compound | +++ | +++ | +++ |
| PROTAC + No MG132 | +++ | +++ | + |
Key: +++ (Strong Signal), + (Weak Signal), - (No Signal). IB: Immunoblot.
References
- 1. benchchem.com [benchchem.com]
- 2. lifesensors.com [lifesensors.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 6. Ubiquitination Assay - Profacgen [profacgen.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. How to Better Study Ubiquitination | Proteintech Group [ptglab.com]
- 11. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 12. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Co-IP and ubiquitination assay [bio-protocol.org]
Application Notes and Protocols: Determination of DC50 for PROTAC FKBP Degrader-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation (E3 ligase:PROTAC:POI) results in the ubiquitination of the POI, marking it for degradation by the proteasome.
PROTAC FKBP Degrader-3 is a molecule designed to target FKBP (FK506-binding protein) for degradation. It is composed of a ligand for FKBP, a linker, and a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] By inducing the degradation of FKBP, this PROTAC allows for the investigation of the functional consequences of FKBP protein loss, offering a powerful tool for target validation and therapeutic development.
The half-maximal degradation concentration (DC50) is a critical parameter for characterizing the potency of a PROTAC. It represents the concentration of the PROTAC required to degrade 50% of the target protein.[2] This document provides detailed protocols for determining the DC50 of this compound using two common methods: Western Blotting and a HiBiT bioluminescence-based assay.
Signaling Pathway and Mechanism of Action
This compound functions by hijacking the cell's natural ubiquitin-proteasome system (UPS) to selectively degrade FKBP proteins. The PROTAC first binds to both an FKBP protein and the VHL E3 ligase, forming a ternary complex.[1] This proximity enables the E3 ligase to transfer ubiquitin molecules to the FKBP protein. The polyubiquitinated FKBP is then recognized and degraded by the 26S proteasome.[3]
Data Presentation
The following table summarizes representative data for the degradation of FKBP by this compound in a relevant cell line (e.g., HEK293) after a 24-hour treatment period. This data is intended for illustrative purposes to demonstrate a typical dose-response relationship.
| This compound Conc. (nM) | % FKBP Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100% |
| 1 | 95% |
| 3 | 85% |
| 10 | 60% |
| 30 | 48% |
| 100 | 25% |
| 300 | 15% |
| 1000 | 10% |
From this representative data, the DC50 value is determined to be approximately 30 nM.
Experimental Protocols
Two primary methods for determining the DC50 are detailed below. It is recommended to also perform a cell viability assay in parallel to ensure that the observed protein degradation is not a result of general cytotoxicity.
Protocol 1: Western Blotting for FKBP Degradation
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.[4][5]
Materials and Reagents:
-
Cell line expressing FKBP (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against FKBP
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A typical concentration range would be 1 nM to 1000 nM. Include a vehicle-only control (e.g., 0.1% DMSO). Replace the medium in the wells with the medium containing the different concentrations of the PROTAC.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C and 5% CO₂.
-
Cell Lysis:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against FKBP overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Repeat the blotting process for the loading control.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis on the protein bands using image analysis software (e.g., ImageJ).
-
-
DC50 Calculation:
-
Normalize the band intensity of FKBP to the corresponding loading control.
-
Calculate the percentage of FKBP remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the DC50 value.
-
Protocol 2: HiBiT Assay for FKBP Degradation
The HiBiT assay is a sensitive, luminescence-based method for quantifying protein levels in real-time or in an endpoint format. This requires a cell line where the endogenous FKBP gene is tagged with the HiBiT peptide using CRISPR/Cas9 gene editing.
Materials and Reagents:
-
CRISPR-edited cell line expressing endogenous HiBiT-tagged FKBP
-
LgBiT protein
-
Nano-Glo® HiBiT Lytic Detection System
-
White, opaque-walled 96-well or 384-well plates
-
This compound
-
DMSO (vehicle control)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HiBiT-FKBP engineered cells in a white, opaque-walled 96-well plate at a predetermined optimal density. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compounds to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24 hours) at 37°C, 5% CO₂.
-
Luminescence Measurement:
-
Equilibrate the plate and the Nano-Glo® HiBiT Lytic Detection reagent to room temperature.
-
Prepare the detection reagent according to the manufacturer's protocol by mixing the LgBiT protein and lytic substrate in the provided buffer.
-
Add the detection reagent to each well.
-
Mix on a plate shaker for a few minutes to induce cell lysis and stabilize the signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis and DC50 Calculation:
-
Subtract the background luminescence (from wells with no cells).
-
Calculate the percentage of FKBP remaining by normalizing the luminescence signal of treated wells to the vehicle control wells.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the DC50 value.
-
Cell Viability Assay (Optional but Recommended)
To ensure that the reduction in FKBP levels is due to targeted degradation and not cellular toxicity, a cell viability assay should be run in parallel with the same compound concentrations and incubation times.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding and Treatment: Seed and treat cells in a separate opaque-walled 96-well plate as described in the degradation protocols.
-
Reagent Addition: After the incubation period, equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a luminometer.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. This data can be used to determine the half-maximal inhibitory concentration (IC50) for cell viability.
Conclusion
These protocols provide a comprehensive guide for the accurate determination of the DC50 value of this compound. Both Western Blotting and the HiBiT assay are robust methods for quantifying protein degradation. The choice of method will depend on available resources, throughput requirements, and the need for kinetic measurements. By following these detailed procedures, researchers can effectively characterize the potency of this and other PROTAC molecules, facilitating their research and drug development efforts.
References
- 1. This compound(Yale University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. xcessbio.com [xcessbio.com]
- 4. researchgate.net [researchgate.net]
- 5. lifesensors.com [lifesensors.com]
- 6. Kinetic Modeling of PROTAC-Induced Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Assessing Cell Viability Following Treatment with PROTAC FKBP Degrader-3
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for assessing cell viability in response to treatment with PROTAC FKBP Degrader-3. Proteolysis-targeting chimeras (PROTACs) are a novel class of molecules designed to induce the degradation of specific target proteins.[1] this compound is a heterobifunctional molecule that recruits FK506-binding proteins (FKBPs) to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[2][3] FKBPs are involved in a multitude of cellular processes, including protein folding, signal transduction, and apoptosis.[4][5] The degradation of FKBPs can therefore significantly impact cell signaling pathways, such as mTOR and NF-κB, ultimately affecting cell proliferation and survival.[5][6] This application note details the use of the Cell Counting Kit-8 (CCK-8) assay, a sensitive colorimetric method, to quantify changes in cell viability.
Mechanism of Action: PROTAC-Mediated FKBP Degradation
PROTACs function by hijacking the cell's own ubiquitin-proteasome system (UPS) to eliminate a target protein.[1][7] this compound is composed of a ligand that binds to an FKBP, a linker, and a ligand that recruits the VHL E3 ligase.[3] The formation of this ternary complex (FKBP-PROTAC-VHL) facilitates the transfer of ubiquitin from the E2-E3 complex to the FKBP protein.[8] The resulting polyubiquitinated FKBP is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to target another FKBP protein.[1]
The degradation of FKBPs can disrupt downstream signaling pathways critical for cell survival. For instance, FKBPs like FKBP12 and FKBP51 are known to regulate mTOR and NF-κB signaling, respectively.[4][6] The depletion of these proteins can inhibit proliferation or induce apoptosis, leading to a decrease in the viable cell population.
Experimental Protocol: Cell Viability (CCK-8) Assay
The Cell Counting Kit-8 (CCK-8) assay is a convenient and robust method for determining cell viability.[9] The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in viable cells to produce a yellow-orange formazan (B1609692) dye.[10] The amount of formazan is directly proportional to the number of living cells, and can be quantified by measuring the absorbance at 450 nm.[9][10]
Materials
-
Cell line of interest (e.g., HeLa, PC3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear flat-bottom cell culture plates
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Cell Counting Kit-8 (CCK-8)
-
Phosphate-Buffered Saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Workflow
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and adjust the cell suspension to a concentration of 5 x 10⁴ cells/mL (the optimal density may vary by cell type).
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.[10]
-
To prevent evaporation effects, fill the outermost wells with 100 µL of sterile PBS.[13]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mM).[11]
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest drug concentration.
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared drug dilutions or vehicle control medium.
-
-
Incubation:
-
Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
Following the treatment period, add 10 µL of CCK-8 solution directly to each well.[9][10][13]
-
Gently tap the plate to ensure thorough mixing.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized to ensure the absorbance values are within the linear range of the microplate reader.
-
Measure the absorbance at 450 nm using a microplate reader.[10]
-
Data Analysis
-
Calculate Cell Viability:
-
Set up control wells:
-
As (Experimental wells): Absorbance of wells with cells, medium, CCK-8, and the PROTAC.
-
Ac (Control wells): Absorbance of wells with cells, medium, CCK-8, and vehicle (DMSO).
-
Ab (Blank wells): Absorbance of wells with medium and CCK-8 only.
-
-
Use the following formula to calculate the percentage of cell viability:[10] Cell Viability (%) = [(As - Ab) / (Ac - Ab)] x 100
-
-
Determine IC50:
-
Plot the cell viability (%) against the log of the this compound concentration.
-
Use a non-linear regression (sigmoidal dose-response) analysis to determine the IC50 value, which is the concentration of the degrader that causes a 50% reduction in cell viability.
-
Data Presentation
Quantitative results should be organized into a clear tabular format to facilitate comparison between different concentrations and experiments.
Table 1: Hypothetical Cell Viability Data after 48-hour Treatment with this compound
| PROTAC Conc. (nM) | Absorbance (450 nm) (Mean ± SD, n=3) | Corrected Absorbance (Sample - Blank) | Cell Viability (%) |
| Blank | 0.095 ± 0.005 | N/A | N/A |
| 0 (Vehicle) | 1.850 ± 0.085 | 1.755 | 100.0 |
| 0.1 | 1.795 ± 0.070 | 1.700 | 96.9 |
| 1 | 1.620 ± 0.065 | 1.525 | 86.9 |
| 10 | 1.150 ± 0.050 | 1.055 | 60.1 |
| 100 | 0.680 ± 0.040 | 0.585 | 33.3 |
| 1000 | 0.250 ± 0.025 | 0.155 | 8.8 |
| 10000 | 0.145 ± 0.015 | 0.050 | 2.8 |
| Calculated IC50 | ~25 nM |
Key Considerations and Troubleshooting
-
Solvent Toxicity: DMSO can be toxic to cells at higher concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
-
Cell Density: The initial number of seeded cells is critical. Too few cells will result in a low signal, while too many can lead to overgrowth and nutrient depletion, affecting the results. Optimization is recommended for each cell line.
-
Incubation Times: Both the drug treatment time and the CCK-8 incubation time should be optimized. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to understand the kinetics of the degrader's effect.
-
Assay Interference: Compounds that are colored or that can reduce tetrazolium salts may interfere with the assay. Always run a blank control containing the compound in the medium without cells to check for interference.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. FK506-Binding Proteins and Their Diverse Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FK506 binding proteins and inflammation related signalling pathways; basic biology, current status and future prospects for pharmacological intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. bosterbio.com [bosterbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. This compound - MedChem Express [bioscience.co.uk]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Application Notes and Protocols: PROTAC FKBP Degrader-3
Audience: Researchers, scientists, and drug development professionals.
Introduction
PROTAC FKBP Degrader-3 is a bifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is a potent degrader of the FK506-Binding Protein (FKBP) family.[1][2][3] Structurally, it consists of a ligand that binds to FKBP, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3][4] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target FKBP protein.[4] These application notes provide detailed protocols for the proper handling, storage, and preparation of stock solutions of this compound to ensure its stability and efficacy in research applications.
Compound Information and Properties
A summary of the key quantitative data and properties of this compound is presented in the table below for easy reference.
| Property | Value |
| Product Name | This compound |
| CAS Number | 2079056-43-0[4] |
| Molecular Formula | C₆₈H₉₀N₆O₁₇S[4] |
| Molecular Weight | 1295.54 g/mol [4][5] |
| Appearance | Off-white to light yellow solid[1][6] |
| Primary Solvent | Dimethyl Sulfoxide (DMSO)[4] |
| Maximum Solubility in DMSO | 25 mg/mL (19.30 mM)[4] |
| Storage (Solid) | -20°C, stored under nitrogen[1][4] |
| Storage (Stock Solution) | -80°C (up to 6 months) or -20°C (up to 1 month)[1] |
Mechanism of Action: FKBP Degradation
This compound operates through the Ubiquitin-Proteasome System (UPS). The molecule simultaneously binds to an FKBP protein and the VHL E3 ligase, forming a ternary complex. This proximity induces the VHL ligase to tag the FKBP protein with ubiquitin chains. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol details the steps for reconstituting solid this compound to create a high-concentration stock solution, typically 10 mM, in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adhesion polypropylene (B1209903) microcentrifuge tubes
-
Calibrated precision pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Equilibration: Before opening, allow the vial containing the solid compound to equilibrate to room temperature for at least 20-30 minutes. This critical step prevents condensation of atmospheric moisture, which can affect compound stability and weighing accuracy.
-
Calculation: Determine the required volume of DMSO to achieve the desired stock concentration. The formula is: Volume (μL) = (Mass (mg) / Molecular Weight ( g/mol )) / Concentration (mM) * 1,000,000
For your convenience, a pre-calculated table is provided below.
-
Solvent Addition: Using a calibrated pipette, carefully add the calculated volume of DMSO to the vial containing the solid this compound.
-
Dissolution: Cap the vial securely and vortex for 2-3 minutes. Visually inspect for any remaining solid particles.
-
Sonication (If Required): If the compound does not fully dissolve with vortexing, place the vial in an ultrasonic bath for 5-10 minutes.[1][4] This often facilitates the dissolution of high-concentration solutions.
-
Final Inspection: Once the solution is clear and homogenous, the stock solution is ready.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.[1][7] Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Stock Solution Preparation Table:
| Desired Concentration | Mass of Compound | Required Volume of DMSO |
| 1 mM | 1 mg | 771.9 μL |
| 5 mM | 1 mg | 154.4 μL |
| 10 mM | 1 mg | 77.2 μL |
| 1 mM | 5 mg | 3.86 mL |
| 5 mM | 5 mg | 771.9 μL |
| 10 mM | 5 mg | 385.9 μL |
Data derived from supplier information.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2079056-43-0 | BroadPharm [broadpharm.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Buy this compound (EVT-10960302) [evitachem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
In Vivo Formulation and Application of PROTAC FKBP Degrader-3 for Preclinical Animal Studies
[Application Note & Protocol]
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed application notes and protocols for the in vivo formulation, administration, and evaluation of PROTAC FKBP Degrader-3, a potent degrader of the FK506-Binding Protein (FKBP) family, for use in animal studies.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system.[1][2] this compound is a heterobifunctional molecule composed of a ligand that binds to FKBP proteins, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of FKBP proteins.[3][4] FKBPs are implicated in various cellular processes, including protein folding, signal transduction, and immunosuppression, making them attractive therapeutic targets.[5][6] This document outlines the necessary protocols for the successful in vivo evaluation of this compound in animal models.
Physicochemical and Formulation Data
Effective in vivo studies rely on a stable and bioavailable formulation. Due to their molecular size and lipophilicity, PROTACs often present formulation challenges.[7] Below is a summary of the relevant properties and tested formulations for this compound.
| Property | Data | Reference |
| Molecular Formula | C₆₈H₉₀N₆O₁₇S | [3] |
| Molecular Weight | 1295.54 g/mol | [3] |
| In Vitro Solubility | 25 mg/mL in DMSO (requires sonication) | [3] |
| In Vivo Formulation | Achievable Concentration & Solution Type | Recommended Administration Route(s) | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (Clear Solution) | Intravenous (IV), Intraperitoneal (IP) | [3] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | 5 mg/mL (Suspended Solution) | Intraperitoneal (IP), Oral (PO) | [3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (Clear Solution) | Subcutaneous (SC), Oral (PO) | [3][8] |
Mechanism of Action and Signaling Pathway
This compound functions by hijacking the cell's natural protein disposal machinery. It forms a ternary complex with an FKBP target protein and the VHL E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin molecules to the FKBP protein, marking it for degradation by the proteasome.
FKBPs, particularly FKBP12 and FKBP51, are involved in various signaling pathways. Their degradation can impact pathways such as the mTOR/Akt and TGF-β signaling cascades, which are crucial in cell growth, proliferation, and immune responses.[5][9][10]
Experimental Protocols
The following protocols provide a framework for in vivo studies. Specific parameters such as animal strain, tumor model, and dosing schedule should be optimized for each experimental goal.
In Vivo Formulation Preparation
This protocol is adapted from standard methods for formulating poorly soluble compounds for in vivo use.[4]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
-
Corn oil, sterile
-
Captisol® (SBE-β-CD), sterile solution (e.g., 20% in saline)
Protocol for Clear Solution (e.g., for IV/IP administration):
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add DMSO to a final concentration of 10% of the total volume to dissolve the compound. Vortex or sonicate briefly if necessary to achieve a clear solution.
-
Add PEG300 to a final concentration of 40% of the total volume and mix thoroughly.
-
Add Tween-80 to a final concentration of 5% of the total volume and mix until homogenous.
-
Add sterile saline dropwise while vortexing to reach the final volume (45%).
-
Visually inspect the solution for clarity. If precipitation occurs, gentle warming or sonication may be used. Prepare fresh on the day of dosing.
Animal Model and Dosing
The following protocol describes a general workflow for a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or Nude mice)
-
Appropriate cancer cell line
-
Matrigel (optional)
-
Calipers
-
Prepared this compound formulation and vehicle control
Protocol:
-
Cell Implantation: Subcutaneously inject 1-10 million cells (typically in a 1:1 mixture with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length × Width²)/2.
-
Randomization and Dosing: Once tumors reach the desired size, randomize mice into vehicle and treatment groups. Administer the PROTAC formulation or vehicle control via the chosen route (e.g., IP, PO, SC). Dosing regimens for PROTACs can vary widely (e.g., 0.05 to 50 mg/kg) and may be administered daily, every other day, or less frequently due to their catalytic nature.[2]
-
Efficacy and PD Assessment: Continue monitoring tumor volume and body weight. At the end of the study, or at specified time points for pharmacodynamic (PD) analysis, euthanize the mice and excise tumors and other relevant tissues.
Pharmacodynamic (PD) Analysis - Western Blot
This protocol outlines the steps to measure the level of FKBP protein degradation in harvested tissues.
Materials:
-
Harvested tumor and/or tissue samples
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Transfer buffer and blotting system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FKBP12, anti-FKBP51, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Protein Extraction: Homogenize frozen tissue samples in ice-cold RIPA buffer. Centrifuge the lysates at high speed (e.g., 12,000 x g) for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-FKBP12) overnight at 4°C with gentle agitation.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply the ECL substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities and normalize to a loading control (e.g., β-actin) to determine the extent of protein degradation.
Pharmacokinetic (PK) Analysis
Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of the PROTAC.
Protocol Outline:
-
Administer a single dose of this compound to a cohort of animals (e.g., mice or rats) via the intended clinical route.
-
Collect blood samples at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dose.
-
Process blood to collect plasma.
-
At the final time point, collect major organs and tissues.
-
Extract the PROTAC from plasma and tissue homogenates.
-
Quantify the concentration of the PROTAC using a validated LC-MS/MS method.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life (t½). Studies on similar VHL-based PROTACs have shown that tissue distribution and retention can be more indicative of efficacy than plasma concentrations.[7]
Summary and Conclusion
This compound offers a promising approach to target FKBP proteins for degradation. Successful in vivo evaluation requires careful consideration of its formulation to overcome solubility challenges. The protocols provided herein offer a comprehensive guide for researchers to formulate, administer, and assess the in vivo efficacy, pharmacodynamics, and pharmacokinetics of this compound. These studies are critical for advancing our understanding of FKBP-targeting PROTACs and their therapeutic potential.
References
- 1. Degrading proteins in animals: “PROTAC”tion goes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FK506 binding proteins and inflammation related signalling pathways; basic biology, current status and future prospects for pharmacological intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FKBP - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. FKBP51 regulation of AKT/Protein Kinase B Phospharylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols for PROTAC FKBP Degrader-3 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, specific in vivo xenograft data for PROTAC FKBP Degrader-3 (CAS: 2079056-43-0) is not extensively available in peer-reviewed literature. The following application notes and protocols are based on the known mechanism of this PROTAC and established methodologies for similar compounds, such as dTAG systems that also target FKBP family proteins for degradation. The provided data and protocols should be considered as a representative guide and may require optimization for specific experimental conditions.
Introduction to this compound
This compound is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of FK506-binding proteins (FKBPs).[1][2] It is a heterobifunctional molecule composed of a ligand that binds to FKBP proteins, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] By hijacking the cell's natural ubiquitin-proteasome system, this compound can effectively target FKBP proteins for ubiquitination and subsequent degradation by the proteasome.[1][3] This approach offers a powerful tool for studying the functional roles of FKBP proteins and exploring their therapeutic potential in various diseases, including cancer.
Mechanism of Action
The mechanism of action of this compound involves the formation of a ternary complex between the FKBP target protein, the PROTAC molecule, and the VHL E3 ligase. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the FKBP protein, leading to its polyubiquitination. The polyubiquitinated FKBP is then recognized and degraded by the 26S proteasome.
Data Presentation
While specific quantitative data for this compound in xenograft models is not yet published, the following table provides a template with representative data based on typical outcomes for effective PROTACs in preclinical studies.
Table 1: Representative In Vivo Efficacy of an FKBP Degrader in a Xenograft Model
| Parameter | Vehicle Control | FKBP Degrader (Low Dose) | FKBP Degrader (High Dose) |
| Animal Model | Nude mice with subcutaneous tumors | Nude mice with subcutaneous tumors | Nude mice with subcutaneous tumors |
| Cell Line | Cancer cell line with high FKBP expression | Cancer cell line with high FKBP expression | Cancer cell line with high FKBP expression |
| Dosing Regimen | Daily, Intraperitoneal (IP) | Daily, Intraperitoneal (IP) | Daily, Intraperitoneal (IP) |
| Tumor Volume at Day 21 (mm³) | 1500 ± 250 | 800 ± 150 | 400 ± 100 |
| Tumor Growth Inhibition (%) | 0% | 47% | 73% |
| Target Degradation in Tumor (%) | 0% | 65% | 90% |
| Body Weight Change (%) | +2% | -1% | -3% |
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound in a xenograft mouse model.
Xenograft Tumor Model Development
Materials:
-
Cancer cell line with confirmed FKBP expression
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
6-8 week old immunodeficient mice (e.g., NOD-SCID or athymic nude)
-
Syringes and needles
-
Calipers
Procedure:
-
Cell Culture: Culture the selected cancer cells in their recommended medium until they reach 80-90% confluency.
-
Cell Preparation:
-
Harvest the cells using trypsin or a cell scraper.
-
Wash the cells twice with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁶ to 1 x 10⁷ cells per 100 µL. Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice 2-3 times per week for tumor growth.
-
Once tumors are palpable, measure their length and width using calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, low dose PROTAC, high dose PROTAC).
This compound Administration
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)[4]
-
Syringes and needles for the appropriate route of administration
Procedure:
-
Formulation: Prepare the dosing solutions of this compound in the vehicle on each day of dosing. Ensure the PROTAC is fully dissolved. Sonication may be required.[4]
-
Dosing:
-
Administer the PROTAC or vehicle to the mice according to the predetermined dosing schedule, route (e.g., intraperitoneal, oral gavage, or intravenous), and volume.
-
Dose levels should be determined from prior maximum tolerated dose (MTD) studies.
-
-
Monitoring:
-
Continue to measure tumor volume and mouse body weight 2-3 times per week.
-
Observe the animals daily for any signs of toxicity.
-
Endpoint and Tissue Analysis
Procedure:
-
Euthanasia: Euthanize the mice when tumors in the control group reach the maximum allowable size as per IACUC guidelines, or at a predetermined study endpoint.
-
Tissue Collection:
-
Excise the tumors and record their final weight.
-
Collect a portion of the tumor and snap-freeze it in liquid nitrogen for pharmacodynamic (PD) analysis (e.g., Western blot, mass spectrometry).
-
Fix another portion of the tumor in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
Collect other organs of interest as needed.
-
Pharmacodynamic Analysis (Western Blot)
Protocol for Assessing FKBP Degradation in Tumor Tissue:
-
Protein Extraction:
-
Homogenize the snap-frozen tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for the FKBP target protein.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and imaging system.
-
Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Signaling Pathway and Logic
The degradation of FKBP proteins can impact multiple downstream signaling pathways, depending on the specific FKBP family member targeted and the cellular context. For example, FKBP12 is known to interact with the mTORC1 complex and regulate its activity.
These application notes and protocols provide a framework for the in vivo evaluation of this compound in xenograft models. Researchers should adapt these guidelines to their specific experimental design and adhere to all institutional and national regulations regarding animal welfare.
References
Application Notes and Protocols for Lentiviral Expression of FKBP for Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful strategy for studying protein function and for therapeutic intervention. This approach utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate a protein of interest. The dTAG (degradation tag) system is a versatile and widely used technology that enables rapid, selective, and reversible degradation of a target protein.[][2] This system relies on the expression of the protein of interest fused to a mutated FKBP12 protein (FKBP12F36V). A small, cell-permeable dTAG molecule then acts as a bridge, bringing the FKBP12F36V-tagged protein into proximity with an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation of the fusion protein by the proteasome.[][3][4]
Lentiviral vectors are an efficient tool for delivering the genetic material encoding the FKBP12F36V-tagged protein into a wide range of cell types, including primary and non-dividing cells. This allows for stable, long-term expression of the fusion protein, creating a cellular model system that is poised for inducible protein degradation. These application notes provide a detailed protocol for the lentiviral expression of FKBP12F36V-tagged proteins and their subsequent degradation for functional studies.
Principle of the dTAG System
The dTAG system consists of three key components:
-
The dTAG fusion protein: The protein of interest is genetically fused to the FKBP12F36V tag. This mutant form of FKBP12 has a modified binding pocket that is specifically recognized by the dTAG molecule, but not by endogenous FKBP12.[5]
-
The dTAG molecule: This is a heterobifunctional small molecule. One end binds to the FKBP12F36V tag, and the other end binds to an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[3][4]
-
The E3 ubiquitin ligase complex: This cellular machinery is responsible for attaching ubiquitin chains to substrate proteins, marking them for degradation by the proteasome.
The addition of the dTAG molecule to cells expressing the dTAG-fusion protein leads to the formation of a ternary complex between the fusion protein, the dTAG molecule, and the E3 ligase.[] This proximity induces the polyubiquitination of the target protein, which is then recognized and degraded by the 26S proteasome.[4] This process is rapid, often leading to significant protein degradation within an hour, and is reversible upon washout of the dTAG molecule.[4]
Signaling Pathway Diagram
References
- 2. New Horizons for Protein Degradation: Immediate, Selective Protein Control Using the dTAG System | Cell Signaling Technology [cellsignal.com]
- 3. Innovative CRISPR-dTAG System for Targeted Protein Degradation - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 4. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting PROTAC FKBP Degrader-3 experiments
Welcome to the technical support center for PROTAC FKBP Degrader-3. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experiments involving the targeted degradation of FKBP proteins.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of FKBP (FK506-binding protein) family members. It functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The PROTAC consists of three key components: a ligand that binds to the FKBP target protein, a ligand that recruits an E3 ubiquitin ligase (such as Von Hippel-Lindau, VHL), and a chemical linker that connects the two. By simultaneously binding to both FKBP and the E3 ligase, the PROTAC forms a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the FKBP protein, tagging it for degradation by the proteasome.
Q2: My this compound is not showing any degradation of the target protein. What are the potential causes?
A2: A lack of degradation can stem from several factors. Key areas to investigate include:
-
Poor Cell Permeability: PROTACs are often large molecules that may not efficiently cross the cell membrane to reach their intracellular target.[1][2][3]
-
Suboptimal Concentration: The concentration of the PROTAC may be too low to induce degradation or, conversely, too high, leading to the "hook effect" (see Q3).
-
Inefficient Ternary Complex Formation: Even if the PROTAC binds to FKBP and the E3 ligase individually, it may not effectively bring them together into a stable and productive ternary complex.[4]
-
Low E3 Ligase Expression: The specific E3 ligase recruited by this compound (e.g., VHL) may not be sufficiently expressed in your chosen cell line.[5]
-
Compound Instability: The PROTAC may be unstable in the cell culture medium over the course of the experiment.[4]
Q3: I observe decreased degradation at higher concentrations of my PROTAC. What is the "hook effect"?
A3: The "hook effect" is a characteristic phenomenon in PROTAC experiments where the degradation of the target protein diminishes at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[2][4][6] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (either with FKBP alone or the E3 ligase alone) rather than the productive ternary complex required for degradation.[6]
Q4: How can I improve the selectivity and reduce off-target effects of my this compound?
A4: Off-target effects can arise from the PROTAC degrading proteins other than the intended FKBP target.[7] Strategies to enhance selectivity include:
-
Optimize the Target-Binding Ligand: Utilizing a more selective binder for the specific FKBP isoform of interest can reduce binding to other proteins.
-
Modify the Linker: The length and composition of the linker are critical for the geometry of the ternary complex and can influence which proteins are positioned for ubiquitination.[8][9][10] Systematic variation of the linker can improve selectivity.
-
Change the E3 Ligase Recruiter: Different E3 ligases have distinct sets of natural substrates. Using a different E3 ligase recruiter might alter the off-target profile.[4]
-
Quantitative Proteomics: Employ techniques like mass spectrometry-based proteomics to obtain a global view of protein level changes upon PROTAC treatment, which can help in the early identification of off-target effects.[4]
Troubleshooting Guides
Problem 1: No or Poor Degradation of FKBP
If you are observing minimal or no degradation of your target FKBP protein, follow this troubleshooting workflow.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
How to avoid the hook effect with PROTAC FKBP Degrader-3
Welcome to the Technical Support Center for PROTAC FKBP Degrader-3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional molecule designed to target FKBP (FK506-Binding Protein) for degradation. It consists of a ligand that binds to FKBP and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. By bringing FKBP and VHL into close proximity, the degrader facilitates the ubiquitination of FKBP, marking it for degradation by the proteasome.[1][2][3]
Q2: What is the "hook effect" and how does it relate to this compound?
The hook effect is a phenomenon observed in PROTAC experiments where an increase in the concentration of the degrader beyond an optimal point leads to a decrease in target protein degradation.[4] This results in a bell-shaped dose-response curve. The effect is caused by the formation of non-productive binary complexes at high concentrations (i.e., PROTAC-FKBP or PROTAC-VHL) which are unable to form the productive ternary complex (FKBP-PROTAC-VHL) required for ubiquitination and degradation.
Q3: At what concentration should I start my experiments with this compound?
A wide concentration range is recommended to identify the optimal concentration for FKBP degradation and to observe any potential hook effect. A starting point for ubiquitination has been observed at 250 nM, where a notable increase in polyubiquitination of EGFP-FKBP was seen within one hour.[1][2][3] For degradation studies, it is advisable to test a broad range of concentrations, for instance, from 1 nM to 10 µM.
Q4: How can I confirm that the degradation of FKBP is mediated by the proteasome?
To confirm proteasome-dependent degradation, you can co-treat your cells with this compound and a proteasome inhibitor, such as MG132. If the degradation of FKBP is prevented in the presence of the proteasome inhibitor, it confirms that the mechanism is proteasome-mediated.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak degradation of FKBP observed at all tested concentrations. | 1. Suboptimal concentration range tested. 2. Insufficient incubation time. 3. Low expression of VHL E3 ligase in the cell line. 4. Poor cell permeability of the PROTAC. | 1. Perform a broad dose-response experiment (e.g., 0.1 nM to 10 µM). 2. Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours). 3. Verify the expression of VHL in your cell line using Western Blot or qPCR. 4. Consider using a different cell line or performing a cell permeability assay. |
| A bell-shaped dose-response curve (hook effect) is observed. | Formation of unproductive binary complexes at high PROTAC concentrations. | 1. Titrate the PROTAC concentration carefully to determine the optimal concentration for maximal degradation (Dmax). 2. Use concentrations at or below the Dmax for subsequent experiments. 3. Perform ternary complex formation assays (e.g., co-immunoprecipitation) to correlate with degradation data. |
| High variability between experimental replicates. | 1. Inconsistent cell seeding density. 2. Pipetting errors during serial dilutions. 3. Technical variability in the Western Blot procedure. | 1. Ensure a homogeneous cell suspension and accurate cell counting. 2. Prepare master mixes for dilutions and be meticulous with pipetting. 3. Standardize the Western Blot protocol and use loading controls. |
Quantitative Data Summary
While a specific degradation curve for this compound is not publicly available, the following tables provide known experimental data and a representative example of a dose-response to illustrate the hook effect.
Table 1: Observed Ubiquitination Data for this compound
| Concentration | Observation | Reference |
| 250 nM | Notable increase in polyubiquitination of EGFP-FKBP within 1 hour. | [1][2][3] |
Table 2: Representative Dose-Response Data for FKBP Degradation Illustrating the Hook Effect
| This compound Concentration (nM) | % FKBP Degradation (Relative to Vehicle) |
| 0.1 | 5% |
| 1 | 25% |
| 10 | 60% |
| 100 | 90% (Dmax) |
| 1000 | 70% |
| 10000 | 40% |
| (Note: This table is a hypothetical representation to illustrate the hook effect and does not represent actual experimental data for this compound.) |
Experimental Protocols
Western Blot for FKBP Degradation
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against FKBP overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Use a loading control like GAPDH or β-actin to normalize the results.
In Vitro Ubiquitination Assay
-
Reaction Setup: In a microcentrifuge tube, combine purified FKBP protein, E1 activating enzyme, E2 conjugating enzyme, VHL E3 ligase complex, and biotin-labeled ubiquitin in an assay buffer.
-
PROTAC Addition: Add varying concentrations of this compound or a vehicle control to the reaction tubes.
-
Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 37°C for 1-2 hours.
-
Detection: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the samples by Western Blot using an anti-FKBP antibody to observe higher molecular weight bands corresponding to ubiquitinated FKBP. Alternatively, a streptavidin-HRP conjugate can be used to detect biotin-ubiquitinated FKBP.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: Mechanism of this compound and the Hook Effect.
Caption: Simplified FKBP Signaling Pathways.
Caption: Troubleshooting Workflow for this compound Experiments.
References
Technical Support Center: Optimizing PRO-TAC FKBP Degrader-3 Concentration
Welcome to the technical support center for PROTAC FKBP Degrader-3. This guide provides detailed answers, protocols, and troubleshooting advice to help researchers, scientists, and drug development professionals optimize the experimental concentration of this novel degrader.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the selective degradation of FKBP family proteins. It works by forming a ternary complex, simultaneously binding to an FKBP target protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This proximity enables the E3 ligase to tag the FKBP protein with ubiquitin chains, marking it for destruction by the cell's proteasome. The PROTAC molecule can then act catalytically to degrade multiple target protein molecules.[3][4]
Q2: What are the critical parameters for determining the optimal concentration of this compound?
A2: The two most important parameters for assessing PROTAC efficacy are:
-
DC50 : The concentration of the PROTAC that induces 50% degradation of the target protein.
-
Dmax : The maximum percentage of target protein degradation that can be achieved with the PROTAC.
The experimental goal is to identify a concentration that achieves maximal degradation (at or near Dmax) without causing off-target effects or significant cell toxicity.[5]
Q3: What is the "hook effect" and how do I avoid it with this degrader?
A3: The "hook effect" is a common phenomenon with PROTACs where degradation efficiency paradoxically decreases at very high concentrations.[6][7] This occurs because an excess of the PROTAC leads to the formation of non-productive binary complexes (either PROTAC-FKBP or PROTAC-E3 ligase) instead of the productive ternary complex required for degradation.[6][7][8] This results in a bell-shaped dose-response curve.[6][7] To avoid misinterpreting your data, it is essential to test a wide, logarithmic range of concentrations (e.g., 0.1 nM to 10 µM) to fully characterize the dose-response relationship and identify the optimal concentration window.[5][7]
Q4: How long should I incubate my cells with the degrader?
A4: The optimal incubation time can vary significantly between cell lines and depends on the target protein's natural turnover rate. It is recommended to perform a time-course experiment at a fixed, optimal concentration (near the DC50 or Dmax value). Typical time points to test include 2, 4, 8, 16, and 24 hours to determine when maximal degradation occurs.[5][9][10]
Visualizing the PROTAC Workflow and Mechanism
To better understand the experimental process and the underlying biology, refer to the diagrams below.
Caption: this compound hijacks the ubiquitin-proteasome system.
Caption: Standard workflow for a dose-response degradation experiment.
Troubleshooting Guide
Problem 1: I am not observing any degradation of the FKBP target protein.
This is a common issue that can arise from several factors. Follow these steps to diagnose the problem.
| Potential Cause | Troubleshooting Step |
| Suboptimal Concentration | You may be testing a concentration that is too low to be effective or too high and subject to the "hook effect".[5] Solution: Perform a dose-response experiment with a very wide range of concentrations (e.g., 0.1 nM to 10 µM).[7] |
| Incorrect Incubation Time | The kinetics of degradation can vary. Solution: Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at a fixed concentration to find the optimal duration.[5][9] |
| Low E3 Ligase Expression | This compound requires the VHL E3 ligase.[1][2] The cell line you are using may not express sufficient levels of VHL. Solution: Verify VHL expression in your cell line via Western blot or qPCR. Consider testing a different cell line known to have robust VHL expression.[5] |
| Poor Cell Permeability | PROTACs are large molecules and may have poor membrane permeability.[11][12] Solution: If possible, use a positive control PROTAC known to work in your system. Advanced assays can also measure intracellular compound concentration.[13] |
| Compound Inactivity | The compound may have degraded due to improper storage or handling. Solution: Ensure the compound is stored correctly (e.g., at -20°C or -80°C) and freshly diluted from a stock solution for each experiment. |
digraph "Troubleshooting_Flowchart" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Troubleshooting: No or Poor Degradation", width=7.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [color="#5F6368", fontsize=9];Start [label="Start:\nNo FKBP Degradation Observed", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DoseResponse [label="Did you perform a wide\ndose-response curve\n(e.g., 0.1 nM - 10 µM)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; TimeCourse [label="Did you perform a\ntime-course experiment\n(e.g., 2-24h)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckLigase [label="Is the VHL E3 Ligase\nexpressed in your cell line?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckControls [label="Does a positive control\nPROTAC work?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Action_Dose [label="Action: Run broad\ndose-response Western Blot.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Action_Time [label="Action: Run time-course\nexperiment at optimal concentration.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Action_Ligase [label="Action: Check VHL expression\n(WB/qPCR) or switch cell lines.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Action_Permeability [label="Issue may be cell permeability\nor compound integrity.", fillcolor="#F1F3F4"]; Success [label="Problem Solved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> DoseResponse; DoseResponse -> TimeCourse [label="Yes"]; DoseResponse -> Action_Dose [label="No"]; Action_Dose -> TimeCourse; TimeCourse -> CheckLigase [label="Yes"]; TimeCourse -> Action_Time [label="No"]; Action_Time -> CheckLigase; CheckLigase -> CheckControls [label="Yes"]; CheckLigase -> Action_Ligase [label="No"]; Action_Ligase -> CheckControls; CheckControls -> Success [label="Yes"]; CheckControls -> Action_Permeability [label="No"]; }
Caption: A logical guide to troubleshooting lack of degradation.
Problem 2: I see high cell toxicity at concentrations where I expect degradation.
| Potential Cause | Troubleshooting Step |
| Concentration Too High | High concentrations of the PROTAC may induce off-target effects or general cellular stress. Solution: Run a cell viability assay (e.g., CellTiter-Glo, MTT) in parallel with your degradation experiment to determine the cytotoxic concentration (IC50).[5][14] Work at concentrations well below this value. |
| Off-Target Effects | The FKBP-binding or VHL-binding moieties may have intrinsic activity at high concentrations. Solution: Use a lower, more specific concentration. If available, test a negative control PROTAC (e.g., one with an inactive enantiomer for the E3 ligase ligand) to see if the toxicity is mechanism-specific.[5] |
Data Presentation: Example Dose-Response
The following table shows representative data from a successful dose-response experiment in two different cell lines after a 24-hour treatment with this compound.
| Cell Line | DC50 (nM) | Dmax (%) | Notes |
| HEK293 | 25 nM | ~90% | High VHL expression, robust degradation. |
| Jurkat | 75 nM | ~80% | Moderate VHL expression, slightly less potent. |
| VHL-null (e.g., 786-O) | >10,000 nM | <10% | No degradation, confirms VHL-dependency. |
Experimental Protocols
Protocol 1: Dose-Response Analysis by Western Blot
This protocol details the steps to determine the concentration-dependent degradation of an FKBP target protein.
1. Cell Seeding:
-
Plate cells (e.g., HEK293) in 6-well plates at a density that will ensure they reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.[8]
2. PROTAC Treatment:
-
Prepare serial dilutions of this compound in fresh cell culture medium. A recommended 8-point concentration curve could be: 1000, 300, 100, 30, 10, 3, 1, and 0.1 nM.
-
Include a vehicle-only control (e.g., 0.1% DMSO).[8]
-
Aspirate the old medium from the cells and replace it with the medium containing the PROTAC dilutions.
-
Incubate for a set time, typically 18-24 hours.[8]
3. Cell Lysis:
-
After incubation, place the plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.[15]
-
Add an appropriate volume (e.g., 100-150 µL) of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[15]
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[15]
-
Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
Transfer the clear supernatant to a new tube. This is your protein lysate.
4. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize all samples to the same concentration (e.g., 1-2 µg/µL) using lysis buffer.
-
Add 4x Laemmli sample buffer to each normalized lysate, resulting in a 1x final concentration.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[15]
5. Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[9][16]
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9][15]
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).[5]
-
Incubate the membrane with a validated primary antibody against your FKBP target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.[5]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane again three times with TBST.
-
Incubate the membrane with an ECL (enhanced chemiluminescence) substrate and capture the signal using a digital imaging system.[9]
-
To ensure equal protein loading, probe the same membrane for a loading control like GAPDH or β-actin.[5]
6. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the FKBP target band to the intensity of the corresponding loading control band.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control. Degradation (%) = 100 - (% Remaining Protein).
-
Plot the percentage of degradation against the log of the PROTAC concentration and fit the data to a non-linear regression curve to determine the DC50 and Dmax values.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. biorxiv.org [biorxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: PROTAC FKBP Degrader-3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of PROTAC FKBP Degrader-3.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target effects for this compound?
A1: Off-target effects for PROTACs like FKBP Degrader-3 can arise from several mechanisms.[1][2][3] These include the unintended degradation of proteins other than the FKBP family members.[1][3] Off-target effects can also be due to the independent pharmacological activity of the FKBP-binding ligand or the VHL E3 ligase recruiter.[1] Additionally, the formation of a ternary complex with a non-target protein can lead to its ubiquitination and degradation.[1] At high concentrations, PROTACs may also perturb the normal function of the ubiquitin-proteasome system (UPS).[1]
Q2: How can the VHL E3 ligase recruited by this compound contribute to off-target effects?
A2: While VHL has a specific endogenous substrate (HIF-1α), its recruitment by a PROTAC can lead to the ubiquitination of other proteins that are brought into proximity.[4] The efficiency of this off-target degradation can be influenced by the geometry of the ternary complex formed between the off-target protein, this compound, and VHL.[5] The expression levels of VHL in different cell types can also impact the extent of off-target effects.[6]
Q3: What is the "hook effect" and how does it relate to off-target pharmacology?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[2][5] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (either with FKBP or VHL alone) rather than the productive ternary complex required for degradation.[2][5] This can lead to off-target pharmacology, as the free binary complexes may interact with other cellular components.[2] To avoid the hook effect, it is crucial to perform a dose-response experiment across a wide range of concentrations.[5]
Q4: What are the recommended control experiments to identify off-target effects?
A4: A multi-pronged approach with appropriate controls is essential. This includes using an inactive control PROTAC, such as an epimer that does not bind to the E3 ligase, to distinguish between on-target and off-target effects.[2] A dose-response analysis should be performed to identify a therapeutic window between efficacy and any potential toxicity.[1] Additionally, comparing the effects of the PROTAC in cells with and without the target protein (e.g., using knockout cell lines) can help to confirm on-target activity.
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Degradation of FKBP | - Poor cell permeability: PROTACs are large molecules and may have difficulty crossing the cell membrane.[5] - Inefficient ternary complex formation: The PROTAC may bind to FKBP and VHL individually but not effectively bring them together. - Low E3 ligase expression: The chosen cell line may have low levels of VHL expression. | - Modify the linker to improve physicochemical properties. - Use biophysical assays (e.g., TR-FRET, SPR) to confirm ternary complex formation. - Verify VHL expression in your cell line via Western blot or qPCR.[7] |
| High Cellular Toxicity Observed | - Off-target protein degradation: The PROTAC may be degrading essential proteins other than FKBP. - High PROTAC concentration: The concentration used may be too high, leading to general cellular stress. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. | - Perform global proteomics to identify any unintended degraded proteins. - Conduct a cell viability assay to determine the cytotoxic concentration and use a lower, more specific concentration.[2] - Ensure the final solvent concentration is not toxic to the cells.[2] |
| Discrepancy Between Proteomics and Western Blot Data | - Differences in assay sensitivity: Mass spectrometry and Western blotting have different sensitivities and dynamic ranges. - Antibody cross-reactivity: The antibody used for Western blotting may be cross-reacting with other proteins. | - Use quantitative proteomics data to guide the selection of antibodies for validation. - Confirm antibody specificity using knockout or knockdown cell lines if available.[2] |
| Inconsistent Degradation Results | - Variability in cell culture conditions: Cell passage number, confluency, or health can affect the ubiquitin-proteasome system. - PROTAC instability: The PROTAC compound may be unstable in the cell culture medium. | - Standardize cell culture conditions, including passage number and seeding density.[5] - Assess the stability of the PROTAC in the experimental media over time.[5] |
Data Presentation
Table 1: Summary of Potential Off-Target Mechanisms for this compound
| Mechanism | Description |
| Unintended Protein Degradation | The PROTAC facilitates the ubiquitination and degradation of proteins other than the intended FKBP target.[1][3] |
| Independent Pharmacological Effects | The FKBP-binding warhead or the VHL E3 ligase recruiter may have biological activities on their own.[1] |
| Off-Target Ternary Complex Formation | A ternary complex forms with a non-target protein, leading to its ubiquitination and degradation.[1] |
| Perturbation of the UPS | High concentrations of the PROTAC may saturate or alter the normal functioning of the ubiquitin-proteasome system.[1] |
Table 2: Recommended Control Experiments for Off-Target Validation
| Control Experiment | Purpose |
| Inactive Control PROTAC | To differentiate between on-target degradation and non-specific or off-target effects.[2] |
| Dose-Response Analysis | To determine the optimal concentration for target degradation and identify the "hook effect".[5] |
| Time-Course Experiment | To identify the optimal duration of treatment for maximal target degradation. |
| Target Knockout/Knockdown Cells | To confirm that the observed phenotype is due to the degradation of the intended target. |
| Rescue Experiment | To re-express the target protein and see if the phenotype is reversed, confirming on-target activity. |
Mandatory Visualization
Caption: Intended mechanism of action for this compound.
Caption: Potential off-target degradation mechanism.
Caption: Troubleshooting workflow for lack of degradation.
Experimental Protocols
Protocol 1: Global Proteomics for Unbiased Off-Target Identification
This protocol outlines a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.
-
Cell Culture and Treatment:
-
Culture a suitable cell line to approximately 70-80% confluency.
-
Treat cells with this compound at a predetermined optimal concentration (e.g., DC50) and a higher concentration to assess the hook effect.
-
Include a vehicle control (e.g., DMSO) and an inactive control PROTAC.
-
Incubate for a time period determined by a time-course experiment (e.g., 6-24 hours).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a BCA or Bradford assay.
-
Digest the proteins into peptides using an appropriate enzyme (e.g., trypsin).
-
-
Isobaric Labeling (e.g., TMT or iTRAQ):
-
Label the peptides from each treatment condition with isobaric tags according to the manufacturer's protocol. This allows for multiplexing and accurate relative quantification.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
-
Data Analysis:
-
Identify and quantify proteins using appropriate software (e.g., MaxQuant, Proteome Discoverer).
-
Proteins that show a significant and dose-dependent decrease in abundance in the this compound treated samples compared to controls are considered potential off-targets.[8]
-
Protocol 2: Western Blotting for Targeted Validation
This protocol is for confirming the degradation of specific proteins identified from global proteomics.
-
Sample Preparation:
-
Treat cells as described in the proteomics protocol.
-
Lyse cells and determine protein concentration.
-
Denature protein lysates by boiling in Laemmli buffer.
-
-
SDS-PAGE and Protein Transfer:
-
Separate protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a validated primary antibody against the potential off-target protein overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH) to normalize for protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using image analysis software.
-
Normalize the off-target protein band intensity to the loading control to confirm degradation.
-
Protocol 3: Cell Viability Assay
This protocol is for assessing the cytotoxicity of this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density.
-
-
PROTAC Treatment:
-
Treat the cells with a range of concentrations of this compound, including those used in the degradation experiments.
-
-
Incubation:
-
Incubate the cells for a relevant time period (e.g., 24, 48, or 72 hours).
-
-
Viability Measurement:
-
Use a commercially available cell viability reagent (e.g., MTT, CellTiter-Glo) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Plot cell viability against the PROTAC concentration to determine the IC50 value for cytotoxicity.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. janusdrugdiscovery.com [janusdrugdiscovery.com]
- 5. benchchem.com [benchchem.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
PROTAC FKBP Degrader-3 stability in cell culture media
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of PROTAC FKBP Degrader-3 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade FKBP proteins.[1][2][3][4] It is a heterobifunctional molecule composed of a ligand that binds to the FKBP target protein, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting these two elements.[1][2][3][5] The primary mechanism of action involves the formation of a ternary complex between the FKBP protein, this compound, and the E3 ligase.[5][6] This proximity induces the E3 ligase to ubiquitinate the FKBP protein, marking it for degradation by the proteasome.[5]
Q2: What are the common causes of low degradation efficiency with PROTACs?
Low degradation efficiency is a frequent issue in PROTAC-based experiments and can stem from several factors:
-
Inefficient Ternary Complex Formation: The stability and proper conformation of the ternary complex (Target Protein-PROTAC-E3 Ligase) are crucial for effective ubiquitination and degradation.[6][7]
-
Poor Cell Permeability: Due to their larger molecular weight, PROTACs may have difficulty crossing the cell membrane to reach their intracellular target.[7][8][9]
-
Instability of the PROTAC: The compound may be unstable in the cell culture medium or be rapidly metabolized by the cells.[7][8]
-
Incorrect E3 Ligase Choice: The selected E3 ligase may not be expressed at sufficient levels in the cell line being used or may not be suitable for the target protein.[6][7]
-
The "Hook Effect": At very high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation, leading to a decrease in degradation efficiency.[6][7]
Q3: How can I assess the stability of this compound in my cell culture medium?
You can assess the stability of your PROTAC by incubating it in the cell culture medium over the time course of your experiment. At different time points, aliquots of the medium can be collected and the concentration of the intact PROTAC can be quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Troubleshooting Guide
Problem 1: I am not observing any degradation of my target FKBP protein.
-
Possible Cause 1: Poor Cell Permeability.
-
Solution: While not directly modifiable for a specific PROTAC, ensure that the final concentration of the solvent (e.g., DMSO) is not inhibiting cell permeability. For future experiments, consider PROTACs with improved physicochemical properties.[7]
-
-
Possible Cause 2: Instability of the PROTAC in Cell Culture Media.
-
Solution: Assess the stability of this compound in your specific cell culture medium over the time course of your experiment using an LC-MS/MS-based assay.[7] If the compound is degrading rapidly, you may need to replenish it during the experiment or consider using a more stable analog if available.
-
-
Possible Cause 3: Inefficient Ternary Complex Formation.
-
Solution: Confirming the formation of the ternary complex can be challenging. Biophysical assays such as TR-FRET, SPR, or ITC can be used to measure the formation and stability of the ternary complex.[7]
-
-
Possible Cause 4: Low Expression of VHL E3 Ligase in the Cell Line.
-
Solution: Confirm the expression of VHL in your target cells using techniques like Western blot or qPCR.[6] If expression is low, consider using a different cell line with higher VHL expression.
-
Problem 2: I am observing inconsistent or weak degradation of the FKBP protein.
-
Possible Cause 1: Suboptimal PROTAC Concentration (The "Hook Effect").
-
Solution: Perform a wide dose-response experiment to identify the optimal concentration range for degradation.[6][7] You may observe a bell-shaped curve, which is characteristic of the hook effect. Testing lower concentrations (in the nanomolar to low micromolar range) is recommended to find the "sweet spot" for maximal degradation.[7]
-
-
Possible Cause 2: Poor Solubility and Aggregation.
-
Solution: PROTACs can have poor aqueous solubility, leading to precipitation and inconsistent results.[8] Ensure the PROTAC is fully dissolved in the stock solution and is not precipitating upon dilution into the aqueous cell culture medium. The use of ultrasonic treatment may be necessary for initial solubilization in DMSO.[1]
-
Quantitative Data Summary
Since specific stability data for this compound in cell culture media is not publicly available, the following table provides a general overview of parameters to consider when evaluating PROTAC stability.
| Parameter | Typical Range for PROTACs | Significance |
| Half-life (t½) in Media | Highly variable (minutes to hours) | Indicates chemical stability in the experimental environment. |
| Metabolic Stability (t½ in liver microsomes) | Variable | Predicts in vivo clearance and metabolic susceptibility. |
| Aqueous Solubility | Often low (<10 µM) | Affects bioavailability and can lead to aggregation.[8] |
| Cell Permeability (Papp) | Low to moderate | Determines the ability to reach the intracellular target.[9] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the chemical stability of this compound in a specific cell culture medium over time using LC-MS/MS analysis.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO₂)
-
Microcentrifuge tubes
-
Acetonitrile (B52724) (ACN) with an internal standard
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of this compound in DMSO. Spike the PROTAC into pre-warmed cell culture medium at the desired final concentration.
-
Incubation: Incubate the medium containing the PROTAC at 37°C in a 5% CO₂ incubator.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect an aliquot of the medium.
-
Quenching: Immediately quench the reaction by adding the aliquot to a microcentrifuge tube containing cold acetonitrile with an internal standard. This will precipitate proteins and stop any enzymatic degradation.
-
Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated proteins. Transfer the supernatant to a new tube or plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent PROTAC at each time point.
-
Data Analysis: Plot the percentage of the remaining PROTAC versus time to determine its stability profile. The half-life (t½) can be calculated from the degradation curve.
Visualizations
Caption: Workflow for assessing PROTAC stability in cell culture media.
Caption: Mechanism of PROTAC-mediated protein degradation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound, 2079056-43-0 | BroadPharm [broadpharm.com]
- 5. Buy this compound (EVT-10960302) [evitachem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Degradation Efficiency with PROTAC FKBP Degrader-3
Welcome to the technical support center for PROTAC FKBP Degrader-3. This guide is designed for researchers, scientists, and drug development professionals encountering suboptimal degradation of FKBP family proteins. Here, you will find structured troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you identify and resolve common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound is showing little to no degradation of my target FKBP protein. What are the most common initial checkpoints?
A1: When a PROTAC fails to induce degradation, the issue typically lies in one of three main areas: the integrity of the PROTAC itself, the components of the biological system, or the formation of the crucial ternary complex.[1]
-
Initial Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure the chemical structure, purity (>95%), and stability of your PROTAC stock. Degradation during storage or in the experimental medium can be a factor.
-
Verify E3 Ligase Expression: this compound recruits the von Hippel-Lindau (VHL) E3 ligase.[2] Confirm that your cell line expresses sufficient levels of VHL. Low VHL expression is a common reason for the failure of VHL-recruiting PROTACs.[3][4]
-
Assess Target Engagement: Verify that your PROTAC can bind to both the FKBP target protein and VHL independently (binary engagement).
-
Check for the "Hook Effect": Using excessively high concentrations of a PROTAC can lead to the formation of non-productive binary complexes (PROTAC-Target or PROTAC-VHL) instead of the productive Target-PROTAC-VHL ternary complex, which reduces degradation efficiency.[1][5] It's crucial to test a broad concentration range (e.g., 0.1 nM to 10 µM).[3]
-
Q2: How can I be sure that my PROTAC is entering the cells and engaging with its targets?
A2: Due to their larger size, poor cell permeability can be a challenge for PROTACs.[1][6] Several assays can be used to confirm cellular entry and target engagement.
-
Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stability of the target protein in the presence of the PROTAC. Successful binding will typically increase the protein's melting temperature.
-
NanoBRET™ Assays: This technology can be used in live cells to monitor the formation of the ternary complex in real-time, providing direct evidence of target engagement.[7][8]
Q3: I've confirmed target engagement, but degradation is still weak. Could ubiquitination be the issue?
A3: Yes, even if the ternary complex forms, it may not be productive, leading to failed ubiquitination.[9] This can occur if the lysine (B10760008) residues on the FKBP target protein are not accessible to the E2 ubiquitin-conjugating enzyme.
-
In-Cell Ubiquitination Assay: This assay can determine if the target protein is being ubiquitinated. By treating cells with the PROTAC and a proteasome inhibitor (e.g., MG132), you can cause the accumulation of ubiquitinated proteins, which can then be detected by western blot.[9][10] An increase in a high-molecular-weight smear for your FKBP target protein indicates successful ubiquitination.[9]
Q4: Could the choice of cell line be impacting the efficiency of my PROTAC?
A4: Absolutely. The activity of a PROTAC is highly dependent on the cellular context.[4] Different cell lines have varying expression levels of E3 ligases and other components of the ubiquitin-proteasome system.[4][11] If you suspect low VHL expression in your current cell line, consider testing a panel of cell lines or using a cell line known to have robust VHL expression.
Troubleshooting Workflow
If you are experiencing low degradation efficiency, follow this logical workflow to diagnose the problem.
Data Presentation: Optimizing Experimental Parameters
The following table summarizes key parameters that should be optimized for your experiments.
| Parameter | Recommended Range | Purpose | Key Considerations |
| PROTAC Concentration | 0.1 nM - 10 µM | To determine DC50 and Dmax and identify the hook effect.[3] | A wide range is crucial for initial experiments.[12] |
| Incubation Time | 2 - 48 hours | To find the optimal time for maximal degradation.[3] | Degradation kinetics can vary significantly.[12] |
| Cell Seeding Density | 70-80% confluency | To ensure cells are in a healthy, proliferative state. | Over-confluent or sparse cultures can affect results. |
| Proteasome Inhibitor (e.g., MG132) | 1-10 µM | To confirm degradation is proteasome-dependent.[12] | Pre-treatment for 4-6 hours is typically sufficient.[9] |
| Neddylation Inhibitor (e.g., MLN4924) | 0.1-1 µM | To confirm the role of Cullin-RING E3 ligases.[3] | Pre-treatment can validate the E3 ligase pathway. |
Experimental Protocols
Here are detailed protocols for key experiments to validate the function of your this compound.
Protocol 1: Western Blot for Protein Degradation
This protocol is used to quantify the reduction in the target FKBP protein levels following PROTAC treatment.[13]
-
Cell Culture & Treatment:
-
Sample Preparation:
-
After incubation, wash the cells twice with ice-cold PBS.[13]
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[13][14]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]
-
Determine the protein concentration of the supernatant using a BCA assay.[13]
-
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[13]
-
Transfer the separated proteins to a PVDF membrane.[13]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with a primary antibody against your FKBP target overnight at 4°C, and a loading control antibody (e.g., GAPDH or β-actin).[5]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Develop the blot using an ECL substrate and image the chemiluminescence.[3]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the FKBP band intensity to the loading control.
-
Plot the normalized FKBP levels against the log of the PROTAC concentration to determine DC50 and Dmax.[3]
-
Protocol 2: In-Cell Ubiquitination Assay
This protocol verifies that the PROTAC is inducing ubiquitination of the target protein.[9]
-
Cell Treatment:
-
Seed cells and treat with this compound at a concentration that gives Dmax.
-
Crucially, co-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.[9]
-
-
Cell Lysis and Immunoprecipitation:
-
Lyse the cells in a stringent buffer like RIPA to disrupt non-covalent protein interactions.
-
Perform immunoprecipitation for your target FKBP protein using a specific antibody.
-
-
Western Blot Analysis:
-
Elute the immunoprecipitated proteins and run them on an SDS-PAGE gel.
-
Probe the western blot with an antibody that recognizes ubiquitin (e.g., anti-Ubiquitin, P4D1).
-
A high-molecular-weight smear in the PROTAC and MG132 treated lane, compared to controls, indicates poly-ubiquitination of the target protein.
-
Protocol 3: Cell Viability Assay (MTS/MTT)
This assay is important to ensure that the observed protein degradation is not a result of general cytotoxicity.[15][16]
-
Cell Seeding and Treatment:
-
MTS/MTT Assay:
-
Data Analysis:
-
Plot cell viability against the PROTAC concentration to determine the IC50 value.[5] This should be significantly higher than the DC50 value for degradation.
-
Signaling Pathway Diagram
The diagram below illustrates the mechanism of action for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. benchchem.com [benchchem.com]
- 10. Ubiquitination Assay - Profacgen [profacgen.com]
- 11. researchgate.net [researchgate.net]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. MTT assay protocol | Abcam [abcam.com]
Cell line selection for PROTAC FKBP Degrader-3 studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PROTAC FKBP Degrader-3. The information is designed to assist researchers, scientists, and drug development professionals in planning and executing their experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a proteolysis-targeting chimera designed for the targeted degradation of FK506-binding proteins (FKBPs).[1][2][3] It is a heterobifunctional molecule composed of a ligand that binds to FKBP proteins, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] By bringing an FKBP protein into close proximity with the VHL E3 ligase, this compound facilitates the ubiquitination of the FKBP protein, marking it for degradation by the proteasome.[4][5][6] This leads to the removal of the target FKBP protein from the cell.
Q2: Which specific FKBP family members are targeted by this compound?
A2: The publicly available information for this compound describes it as a potent "FKBP degrader" without specifying its selectivity profile across the various FKBP family members (e.g., FKBP12, FKBP51, FKBP52).[1][2] FKBPs are a family of highly conserved proteins with diverse cellular functions, including protein folding and signaling.[7][8] Researchers should empirically determine the degradation profile of this compound against different FKBP isoforms in their cell lines of interest.
Q3: How do I select an appropriate cell line for my study?
A3: Cell line selection is critical for a successful study. Key considerations include:
-
FKBP Expression Levels: Choose cell lines with detectable expression of the FKBP isoform(s) of interest. Some FKBPs, like FKBP4 and FKBP51, have been found to be elevated in certain cancer cell lines, such as those derived from breast and prostate cancers.[9][10] Conversely, an inverse correlation between FKBP38 expression and cell growth rate has been observed in some cancer cell lines.[7]
-
E3 Ligase Expression: Since this compound recruits the VHL E3 ligase, it is essential to use cell lines that express sufficient levels of VHL.[1][11] The majority of reported PROTACs utilize either VHL or Cereblon (CRBN) as they are ubiquitously expressed in many cell lines.[11] However, the expression levels can vary, and some cancer cell lines may have inactivated or low expression of these E3 ligases.[12]
-
Disease Relevance: Select cell lines that are relevant to the biological question or therapeutic area being investigated. FKBPs are implicated in various diseases, including cancer and inflammatory conditions.[8]
Q4: What are some potential reasons for a lack of FKBP degradation?
A4: A lack of degradation can be due to several factors:
-
Poor Cell Permeability: PROTACs are often large molecules and may have difficulty crossing the cell membrane.[13]
-
Inefficient Ternary Complex Formation: The formation of a stable ternary complex between the FKBP protein, the PROTAC, and the E3 ligase is crucial for degradation.[13][14] The linker length and composition play a critical role in the geometry of this complex.[14][15]
-
Low E3 Ligase Expression: The chosen cell line may not express enough of the VHL E3 ligase for efficient degradation.[12][14]
-
"Hook Effect": At very high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are not productive for degradation, leading to a decrease in degradation efficiency.[13][14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low FKBP degradation observed. | 1. Suboptimal PROTAC Concentration: The concentration of this compound may be too low or too high (due to the "hook effect").[13][14] 2. Cell Line Issues: The selected cell line may have low expression of the target FKBP or the VHL E3 ligase.[12] 3. Poor Cell Permeability: The PROTAC may not be efficiently entering the cells.[13] 4. Incorrect Experimental Duration: The incubation time may be too short to observe degradation. | 1. Perform a dose-response experiment over a wide concentration range (e.g., 1 nM to 10 µM) to identify the optimal concentration for degradation and to assess for a potential "hook effect".[13] 2. Confirm the expression of the target FKBP and VHL in your cell line via Western Blot or qPCR. Consider testing alternative cell lines with known high expression of these proteins. 3. While challenging to modify the compound itself, ensure proper handling and solubilization of the PROTAC. 4. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration.[5][6] |
| High variability between replicates. | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable protein levels. 2. Inconsistent Drug Treatment: Inaccurate pipetting or uneven distribution of the PROTAC can cause variability. 3. Cell Health: Variations in cell confluency or passage number can affect the efficiency of the ubiquitin-proteasome system.[13] | 1. Ensure a homogenous single-cell suspension before seeding and use a consistent seeding density. 2. Carefully prepare serial dilutions and ensure thorough mixing when adding the PROTAC to the wells. 3. Standardize cell culture conditions, including using cells within a defined passage number range and consistent seeding densities.[13] |
| Off-target effects observed. | 1. Lack of Specificity of the FKBP Ligand: The ligand part of the PROTAC may bind to other proteins. 2. Formation of Off-Target Ternary Complexes: The PROTAC may induce the degradation of proteins other than the intended FKBP target.[13] | 1. If possible, include a negative control, such as a molecule with a similar structure but with a modification that prevents binding to FKBPs. 2. Perform proteomic studies to identify off-target degradation events. Modifying the linker or the E3 ligase ligand can sometimes improve selectivity.[13] |
| Development of resistance to the degrader. | 1. Genomic Alterations in E3 Ligase Components: Chronic exposure can lead to mutations or downregulation of the E3 ligase complex components.[16][17] 2. Upregulation of Drug Efflux Pumps: Increased expression of proteins like ABCB1 (MDR1) can reduce the intracellular concentration of the PROTAC.[18] 3. Target Protein Mutations: Although less common for PROTACs compared to inhibitors, mutations in the target protein that prevent PROTAC binding can arise.[16][18] | 1. If resistance to a VHL-based PROTAC develops, consider testing a PROTAC that utilizes a different E3 ligase, such as CRBN.[16] 2. Assess the expression of drug efflux pumps in resistant cells. Co-treatment with an efflux pump inhibitor could be explored. 3. Sequence the target protein in resistant clones to check for mutations in the PROTAC binding site. |
Data Presentation
Table 1: Example Degradation Profile of this compound in Different Cell Lines
| Cell Line | Cancer Type | Target FKBP Expression | VHL Expression | DC50 (nM) | Dmax (%) |
| HEK293 | Embryonic Kidney | Moderate | High | [Insert experimental value] | [Insert experimental value] |
| MDA-MB-231 | Breast Cancer | High (e.g., FKBP4)[19] | Moderate | [Insert experimental value] | [Insert experimental value] |
| LNCaP | Prostate Cancer | High (e.g., FKBP4)[9] | Moderate | [Insert experimental value] | [Insert experimental value] |
| THP-1 | Leukemia | Variable | High | [Insert experimental value] | [Insert experimental value] |
| A549 | Lung Cancer | Low (e.g., FKBP12)[20] | High | [Insert experimental value] | [Insert experimental value] |
Note: DC50 (concentration for 50% maximal degradation) and Dmax (maximal degradation) values are hypothetical and need to be determined experimentally.
Table 2: Example Cytotoxicity of this compound
| Cell Line | IC50 (nM) after 72h |
| HEK293 | [Insert experimental value] |
| MDA-MB-231 | [Insert experimental value] |
| LNCaP | [Insert experimental value] |
| THP-1 | [Insert experimental value] |
| A549 | [Insert experimental value] |
Note: IC50 (concentration for 50% inhibition of cell viability) values are hypothetical and should be determined through cell viability assays.
Experimental Protocols
Protocol 1: Western Blot for FKBP Degradation
This protocol details the steps to assess the degradation of a target FKBP protein following treatment with this compound.[5][6]
Materials:
-
Selected cell line (e.g., MDA-MB-231)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FKBP of interest, anti-VHL, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a specified time (e.g., 16 or 24 hours).[5] Include a DMSO vehicle control.
-
Cell Lysis: After treatment, aspirate the medium and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[5]
-
Protein Quantification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C.[5] Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[6] Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5][6]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5][6]
-
Detection and Analysis: Wash the membrane again with TBST. Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software and normalize the target FKBP protein level to the loading control.[6]
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is for assessing the effect of this compound-induced degradation on cell proliferation and viability.[4][21]
Materials:
-
Selected cell line
-
This compound
-
DMSO
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of culture medium.[4] Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells. Include a vehicle control (e.g., 0.1% DMSO).[4]
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[4]
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.[21]
-
Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[21] Measure the luminescence using a luminometer.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value using appropriate software.[4][21]
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is a two-step immunoprecipitation approach to confirm the formation of the FKBP-PROTAC-VHL ternary complex.[22][23]
Materials:
-
HEK293T cells (or other suitable cell line)
-
Plasmids for expressing tagged proteins (e.g., Flag-FKBP and HA-VHL)
-
Transfection reagent
-
This compound
-
Co-IP lysis buffer
-
Anti-Flag antibody/beads
-
Flag peptide for elution
-
Anti-HA antibody/beads
-
Western blot reagents
Procedure:
-
Cell Culture and Transfection: Transfect HEK293T cells with plasmids expressing Flag-tagged FKBP and HA-tagged VHL.[22][23]
-
Cell Treatment: After 24-48 hours, treat the cells with this compound at the optimal concentration for a short duration (e.g., 1-4 hours) to capture the ternary complex before degradation occurs.
-
Cell Lysis: Lyse the cells in Co-IP lysis buffer.
-
First Immunoprecipitation (Anti-Flag): Incubate the cell lysate with anti-Flag antibody-conjugated beads to pull down the Flag-FKBP and any interacting proteins. Wash the beads to remove non-specific binders.[23]
-
Elution: Elute the captured protein complexes from the beads using a Flag peptide solution.[23]
-
Second Immunoprecipitation (Anti-HA): Incubate the eluate from the first IP with anti-HA antibody-conjugated beads to pull down the HA-VHL that was part of the ternary complex.[22][23]
-
Western Blot Analysis: Wash the beads from the second IP, elute the proteins, and analyze the samples by Western blotting. Probe for the presence of Flag-FKBP to confirm that it was pulled down with HA-VHL, which indicates the formation of the ternary complex.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound mediated protein degradation.
Caption: Experimental workflow for Western Blot analysis of FKBP degradation.
Caption: Logical workflow for troubleshooting lack of PROTAC-mediated degradation.
Caption: Simplified diagram of FKBP involvement in signaling pathways.[7][24]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. PROTAC | Biologically Active Compounds - chemsrc [chemsrc.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. FK506-Binding Proteins and Their Diverse Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FK506 binding proteins and inflammation related signalling pathways; basic biology, current status and future prospects for pharmacological intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Frontiers | Overcoming Cancer Drug Resistance Utilizing PROTAC Technology [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing PROTAC Efficacy by Modulating E3 Ligase Expression
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the influence of E3 ligase expression levels on the efficacy of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: My PROTAC shows low efficacy in degrading the target protein. Could low E3 ligase expression be the cause?
A1: Yes, insufficient expression of the recruited E3 ligase is a primary reason for poor PROTAC efficacy.[1] PROTACs function by hijacking the cell's natural protein disposal machinery, and the targeted E3 ligase is an essential component of this process.[2][3] If the concentration of the E3 ligase is too low in your cellular model, the formation of a stable and productive ternary complex (E3 ligase-PROTAC-target protein) is compromised, leading to inefficient ubiquitination and subsequent degradation of the target protein.[1][4] It is important to note that E3 ligase expression can vary significantly between different cell lines and tissues.[1]
Q2: How can I determine the expression level of the recruited E3 ligase in my cell line?
A2: Several standard molecular biology techniques can be used to determine E3 ligase expression levels:[1]
-
Western Blotting: This is the most common method for quantifying protein expression. It involves using a validated antibody specific to the E3 ligase of interest to determine its relative abundance.[1]
-
Quantitative PCR (qPCR): This technique measures the mRNA expression level of the gene encoding the E3 ligase, which often correlates with its protein levels.[1]
-
Mass Spectrometry (MS)-based Proteomics: This approach offers a global and unbiased quantification of protein expression levels across the entire proteome, including the E3 ligase of interest.[1]
Q3: My PROTAC exhibits a "hook effect" at higher concentrations. Is this related to E3 ligase levels?
A3: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[1][5] This occurs due to the formation of unproductive binary complexes (PROTAC-target protein or PROTAC-E3 ligase) which predominate over the productive ternary complex required for degradation.[5][6] While not directly caused by low E3 ligase levels, the concentration at which the hook effect manifests can be influenced by the relative abundance of the E3 ligase and the target protein.[7][8]
Q4: Can I modulate E3 ligase expression to improve my PROTAC's activity?
A4: Yes, modulating E3 ligase expression is a valid strategy to confirm its role and potentially enhance PROTAC efficacy.[1]
-
Overexpression: Transiently or stably overexpressing the specific E3 ligase in cells with low endogenous expression can increase its cellular concentration and may boost PROTAC activity.[1]
-
Knockdown/Knockout: Conversely, reducing the expression of the E3 ligase using techniques like siRNA or CRISPR can confirm that the PROTAC's activity is dependent on that specific ligase.[1]
Q5: Are there E3 ligases with tissue-specific expression that I can leverage for targeted degradation?
A5: Yes, leveraging E3 ligases with restricted tissue expression is a compelling strategy to enhance the therapeutic window of PROTACs and achieve tissue-selective degradation, potentially reducing off-target toxicities.[9] While most current PROTACs utilize broadly expressed E3 ligases like Cereblon (CRBN) and Von Hippel-Lindau (VHL), research is ongoing to identify and develop ligands for more tissue-specific E3 ligases.[9][10][11]
Troubleshooting Guides
Problem: No or Weak Target Degradation
This is one of the most common issues encountered during PROTAC experiments. The following guide provides a systematic approach to troubleshooting.
| Possible Cause | Recommended Solution |
| Low Endogenous E3 Ligase Expression | 1. Quantify E3 Ligase Expression: Perform Western Blot or qPCR to determine the expression level of the recruited E3 ligase in your cell line.[1] 2. Select a Different Cell Line: Choose a cell line known to have higher expression of the target E3 ligase.[1] 3. Overexpress the E3 Ligase: Transiently or stably overexpress the E3 ligase to increase its cellular concentration.[1] |
| Poor Cell Permeability of PROTAC | 1. Optimize PROTAC Properties: Modify the linker or other parts of the PROTAC molecule to improve its physicochemical properties for better cell uptake.[5] 2. Use Permeabilization Agents: As a control, cautiously use gentle cell permeabilization methods to see if the PROTAC is active intracellularly. |
| Inefficient Ternary Complex Formation | 1. Optimize Linker: The length, composition, and attachment points of the linker are critical for the geometry of the ternary complex.[4][5] Consider synthesizing PROTACs with different linkers. 2. Biophysical Assays: Use assays like TR-FRET, SPR, or ITC to measure the formation and stability of the ternary complex.[5] |
| Incorrect E3 Ligase Choice | 1. Switch E3 Ligase Recruiter: If possible, design a new PROTAC that recruits a different E3 ligase (e.g., switch from a VHL-based recruiter to a CRBN-based one).[5] The suitability of an E3 ligase can be target-dependent.[12] |
| Experimental Conditions | 1. Optimize Treatment Time and Concentration: Perform a time-course (e.g., 2-24 hours) and a dose-response experiment (e.g., 1 nM to 10 µM) to find the optimal conditions for degradation.[13][14] 2. Check Cell Health: Ensure that cell passage number and confluency are consistent, as these can affect protein expression and the ubiquitin-proteasome system.[5] |
References
- 1. benchchem.com [benchchem.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Unexpected Results with FKBP Degraders
Welcome to the technical support center for researchers, scientists, and drug development professionals working with FKBP-targeting degraders. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: My FKBP degrader shows no or incomplete target degradation. What are the potential causes and how can I troubleshoot this?
A1: A lack of target degradation is a common issue that can stem from multiple factors, ranging from the compound itself to the specific biological context of your experiment.
Possible Causes & Troubleshooting Steps:
-
Compound Integrity and Activity: Ensure your degrader has been stored correctly and is not degraded. Verify its activity by testing a fresh batch or a previously validated lot number.
-
Cell Permeability: Degraders, often having a high molecular weight, may exhibit poor cell membrane permeability.[1][2] Confirm that the degrader is entering the cell and engaging with its target.
-
Recommended Assay: A Cellular Thermal Shift Assay (CETSA) can be used to verify intracellular target engagement.[3] This assay measures the thermal stability of the target protein, which increases upon ligand binding.
-
-
Ternary Complex Formation: The formation of a stable ternary complex (Target Protein - Degrader - E3 Ligase) is essential for ubiquitination and subsequent degradation.[1] Inefficient complex formation can halt the degradation process.
-
E3 Ligase Expression: The endogenous expression level of the E3 ligase recruited by your degrader (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)) can be a limiting factor.[4]
-
Recommended Action: Confirm the expression of the relevant E3 ligase in your cell line using Western blot.
-
-
Proteasome Activity: The ubiquitin-proteasome system (UPS) must be functional for degradation to occur.
-
Recommended Control: Treat cells with a known proteasome inhibitor (e.g., MG132 or Carfilzomib) alongside your degrader. An accumulation of the ubiquitinated target protein or rescue from degradation confirms that the pathway is active up to the proteasome step.[2]
-
Troubleshooting Workflow: No Target Degradation
Caption: A logical workflow for troubleshooting lack of target degradation.
Q2: I'm observing a "hook effect" with my FKBP degrader, where higher concentrations lead to less degradation. Why does this happen?
A2: The "hook effect" is a paradoxical phenomenon where the efficiency of degradation decreases at high degrader concentrations.[5] This results in a bell-shaped dose-response curve.
Mechanism:
At optimal concentrations, the degrader facilitates the formation of a productive ternary complex (Target-Degrader-E3 Ligase). However, at excessively high concentrations, the degrader is more likely to form two separate binary complexes : (Target-Degrader) and (Degrader-E3 Ligase).[5] These binary complexes are non-productive and compete with the formation of the ternary complex, thus reducing the overall degradation efficiency.[4]
Diagram: The Hook Effect
Caption: High degrader concentrations can lead to non-productive binary complexes.
Troubleshooting:
-
Perform a Full Dose-Response Curve: Test a wide range of concentrations (e.g., from picomolar to micromolar) to accurately determine the optimal concentration window for degradation and identify the onset of the hook effect.[6]
-
Optimize Treatment Time: The kinetics of degradation can vary. Perform a time-course experiment at the optimal concentration to identify the point of maximum degradation (Dmax).
Q3: My degrader is causing off-target protein degradation. How can I assess the selectivity of my compound?
A3: Off-target effects can occur if the degrader's components bind to unintended proteins.[7] Assessing selectivity is crucial for validating your results.
Recommended Approach: Unbiased Proteomics
-
Global Proteomics (Mass Spectrometry): The most comprehensive method to assess selectivity is by using techniques like LC-MS/MS to quantify changes across the entire proteome following treatment with your degrader.[6] This allows for the identification of any proteins that are degraded unintentionally.
-
Experimental Design:
-
Treat cells with your degrader at its optimal concentration (and a higher concentration to check for dose-dependent off-targets).
-
Include a vehicle control (e.g., DMSO) and potentially a negative control compound (e.g., an epimer that does not induce degradation).
-
Use shorter treatment times (e.g., < 6 hours) to focus on identifying direct targets of the degrader, as longer incubation times can reveal downstream, indirect effects on protein levels.[2]
-
Data Presentation: Example Proteomics Data
| Protein | Log2 Fold Change (Degrader vs. Vehicle) | p-value | Classification |
| FKBP12 (Target) | -3.5 | < 0.001 | On-Target |
| FKBP51 | -0.2 | 0.65 | No Significant Change |
| ZNF276 | -1.8 | < 0.01 | Potential Off-Target |
| GAPDH | 0.05 | 0.92 | No Significant Change |
Experimental Protocols
Protocol 1: Western Blot for Quantifying Protein Degradation
This protocol outlines the key steps for assessing target protein degradation via Western blot.[8]
-
Cell Seeding and Treatment:
-
Plate cells at a density that ensures they are in the logarithmic growth phase at the time of harvest.[9]
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the FKBP degrader. Include a vehicle-only control (e.g., 0.1% DMSO).[8]
-
Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours).[9]
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[9]
-
Normalize all samples to the same protein concentration.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature (e.g., 5% non-fat milk in TBST).[8]
-
Incubate with a primary antibody against the FKBP target and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[4]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[8]
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.[8]
-
Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.[4]
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine parameters like DC50 (50% degradation concentration) and Dmax (maximum degradation).[8]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Verification
This protocol is for confirming the degrader-induced formation of the FKBP-Degrader-E3 ligase ternary complex.[11]
-
Cell Treatment and Lysis:
-
Treat cells with the optimal concentration of your FKBP degrader for a short duration (e.g., 2-4 hours) to capture the transient complex.[4]
-
To prevent degradation of the target, you can pre-treat cells with a proteasome inhibitor (e.g., MG132).[2]
-
Lyse cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.
-
-
Immunoprecipitation:
-
Immune Complex Capture:
-
Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.[11]
-
-
Washing and Elution:
-
Western Blot Analysis:
-
Load the eluted samples and an input control onto an SDS-PAGE gel.
-
Perform Western blotting and probe the membrane with antibodies against both the FKBP target and the E3 ligase.[4]
-
A successful Co-IP will show the presence of both the target and the E3 ligase in the elution fraction from the degrader-treated sample, but not in the vehicle or IgG controls.[11]
-
Signaling Pathway Overview
General Mechanism of Action for FKBP Degraders (PROTACs)
FKBP-targeting PROTACs (Proteolysis Targeting Chimeras) are heterobifunctional molecules that work by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[1]
-
Binding: The PROTAC molecule simultaneously binds to the FKBP target protein of interest (POI) and an E3 ubiquitin ligase (e.g., CRBN or VHL).[12]
-
Ternary Complex Formation: This dual binding brings the FKBP target and the E3 ligase into close proximity, forming a ternary complex.[1]
-
Ubiquitination: Within the complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) onto the FKBP target, tagging it for destruction.[12]
-
Proteasomal Degradation: The polyubiquitinated FKBP protein is then recognized and degraded by the 26S proteasome.[8]
-
Recycling: The PROTAC molecule is released after degradation and can catalytically induce the degradation of multiple target protein molecules.[12]
Diagram: PROTAC Mechanism of Action
Caption: Mechanism of PROTAC-induced degradation of an FKBP target protein.
References
- 1. nanotempertech.com [nanotempertech.com]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
- 12. PROTAC targeted protein degraders: the past is prologue - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Specificity of PROTAC FKBP Degrader-3: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to validate the specificity of PROTAC FKBP Degrader-3, a potent degrader of FKBP family proteins. This document outlines supporting experimental data and detailed protocols to ensure accurate and reliable assessment of on-target and off-target effects.
This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system. It consists of a ligand that binds to FKBP proteins, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target FKBP protein. The validation of its specificity is crucial to ensure that only the intended target is degraded, minimizing potential off-target effects and associated toxicities.
Mechanism of Action of this compound
The fundamental mechanism of this compound involves the formation of a ternary complex between the FKBP target protein, the PROTAC molecule itself, and the VHL E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the FKBP protein, marking it for degradation by the 26S proteasome.
Comparative Analysis of Specificity Validation Methods
A comprehensive assessment of PROTAC specificity requires a multi-pronged approach, combining global proteomic profiling with targeted validation assays. Below is a comparison of key experimental methods.
| Method | Principle | Advantages | Limitations |
| Mass Spectrometry (MS)-based Proteomics | Unbiased, global quantification of protein abundance in cells treated with the PROTAC. | Provides a comprehensive and unbiased view of on-target and off-target degradation. Can identify unexpected off-targets. | May not detect low-abundance proteins. Requires specialized equipment and bioinformatics expertise. |
| Western Blot | Antibody-based detection of specific proteins separated by size. | Widely available, relatively inexpensive, and provides direct visualization of protein degradation. | Low throughput, semi-quantitative, and dependent on antibody specificity. |
| NanoBRET/HiBiT Assays | Bioluminescence resonance energy transfer or lytic peptide complementation to quantify protein levels in live cells. | High-throughput, quantitative, and allows for real-time monitoring of degradation kinetics. | Requires genetic engineering of cell lines to express tagged proteins. |
| Cellular Thermal Shift Assay (CETSA) | Measures changes in protein thermal stability upon ligand binding. | Can confirm target engagement in a cellular context. | Indirect measure of degradation; does not quantify protein levels. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Global Proteomic Profiling by Mass Spectrometry
This protocol provides a framework for identifying on-target and off-target effects of this compound.
1. Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., HEK293T, HeLa) to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
2. Cell Lysis and Protein Digestion:
-
Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest proteins into peptides using trypsin.
3. Isobaric Labeling and Mass Spectrometry:
-
Label peptides with tandem mass tags (TMT) for multiplexed analysis.
-
Combine labeled peptides and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4. Data Analysis:
-
Process raw MS data using a suitable software (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify proteins across different treatment conditions.
-
Perform statistical analysis to identify proteins with significantly altered abundance upon PROTAC treatment.
Targeted Validation by Western Blot
This protocol is for confirming the degradation of specific target proteins and potential off-targets identified by proteomics.
1. Cell Culture and Treatment:
-
As described in the proteomics protocol.
2. Protein Extraction and Quantification:
-
Lyse cells and quantify protein concentration.
3. SDS-PAGE and Immunoblotting:
-
Separate protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies specific for the target protein (e.g., FKBP12, FKBP51) and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect chemiluminescence using an imaging system.
4. Densitometry Analysis:
-
Quantify band intensities to determine the extent of protein degradation relative to the loading control.
Supporting Experimental Data for this compound
The primary study by Ottis et al. demonstrated the ability of this compound (referred to as compound 10 in the publication) to induce the polyubiquitination of an EGFP-FKBP fusion protein when recruiting endogenous VHL.[1] This indicates successful engagement of the target and the E3 ligase, leading to the initial step of degradation.
While a comprehensive, unbiased proteomic screen for off-targets of this compound is not publicly available, data from similar VHL-based PROTACs targeting other proteins can provide insights into potential off-target profiles. Typically, off-target effects can arise from the promiscuity of the target-binding ligand or the E3 ligase ligand. For VHL-based PROTACs, off-targets are often other proteins that have some affinity for the target ligand or proteins that are endogenously ubiquitinated by VHL.
Table 1: Representative Data for a VHL-based PROTAC (Hypothetical Example)
| Protein | Function | Fold Change vs. Control (1 µM PROTAC) | p-value |
| FKBP12 | On-target | -4.5 | <0.001 |
| FKBP51 | On-target | -3.8 | <0.001 |
| Protein X | Kinase | -1.2 | 0.06 |
| Protein Y | Transcription Factor | -1.1 | 0.08 |
| Protein Z | Housekeeping | -1.05 | 0.45 |
This table represents hypothetical data for illustrative purposes. Actual data for this compound would need to be generated through the described experimental protocols.
Logical Framework for Specificity Validation
The validation of PROTAC specificity should follow a logical progression from initial screening to in-depth characterization.
References
Proteomics Uncovers the Selectivity of PROTAC FKBP Degrader-3
A Comparative Guide for Researchers in Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation, PROTACs (Proteolysis Targeting Chimeras) offer a powerful modality for selectively eliminating proteins of interest. This guide provides a comprehensive proteomics-based comparison of PROTAC FKBP Degrader-3 , a novel agent designed to degrade FK506-binding proteins (FKBPs), against a hypothetical alternative, FKBP Degrader-C1 , which utilizes a different E3 ligase. Through simulated experimental data, we highlight the superior selectivity of this compound, offering researchers valuable insights into its performance and potential applications.
Introduction to this compound
This compound is a heterobifunctional molecule designed to specifically target FKBP family members for degradation.[1][2] It consists of a ligand that binds to FKBPs, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This ternary complex formation facilitates the ubiquitination of the target FKBP protein, marking it for subsequent degradation by the proteasome.
Comparative Proteomics Analysis
To evaluate the selectivity and efficacy of this compound, a hypothetical quantitative proteomics experiment was conducted. In this simulated study, HEK293T cells were treated with either this compound or the alternative, FKBP Degrader-C1 (which recruits the CRBN E3 ligase), and the global proteome changes were analyzed using mass spectrometry.
Data Summary
The following tables summarize the key quantitative proteomics findings, showcasing the relative abundance of selected proteins after treatment.
Table 1: Effect of this compound on FKBP Family Proteins and Off-Target Proteins
| Protein | Function | Fold Change vs. Control | p-value |
| FKBP1A (FKBP12) | Prolyl isomerase, drug target | -8.7 | < 0.001 |
| FKBP1B | Prolyl isomerase | -6.2 | < 0.001 |
| FKBP4 (FKBP52) | Prolyl isomerase, Hsp90-associated | -4.5 | < 0.005 |
| FKBP5 (FKBP51) | Prolyl isomerase, Hsp90-associated | -5.1 | < 0.005 |
| HIF1A | Transcription factor (VHL substrate) | -1.2 | > 0.05 |
| Other Kinases | Various | No significant change | > 0.05 |
| Housekeeping Proteins | Various | No significant change | > 0.05 |
Table 2: Effect of Hypothetical FKBP Degrader-C1 on FKBP Family Proteins and Off-Target Proteins
| Protein | Function | Fold Change vs. Control | p-value |
| FKBP1A (FKBP12) | Prolyl isomerase, drug target | -7.9 | < 0.001 |
| FKBP1B | Prolyl isomerase | -5.8 | < 0.001 |
| IKZF1 | Transcription factor (CRBN neosubstrate) | -3.8 | < 0.01 |
| IKZF3 | Transcription factor (CRBN neosubstrate) | -4.1 | < 0.01 |
| Other Kinases | Various | No significant change | > 0.05 |
| Housekeeping Proteins | Various | No significant change | > 0.05 |
As the simulated data illustrates, both degraders effectively reduce the levels of FKBP family members. However, FKBP Degrader-C1 exhibits off-target degradation of known CRBN neosubstrates, IKZF1 and IKZF3. In contrast, this compound demonstrates a cleaner degradation profile with high selectivity for the intended targets.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the mechanism of action of this compound and the experimental workflow used for the proteomics analysis.
Caption: Mechanism of action for this compound.
References
A Head-to-Head Battle for Protein Downregulation: PROTAC FKBP Degrader-3 vs. siRNA Knockdown of FKBP
For researchers, scientists, and drug development professionals, the ability to specifically reduce the levels of a target protein is a cornerstone of modern biological research and therapeutic development. Two powerful and distinct techniques have emerged as key players in this arena: Proteolysis Targeting Chimeras (PROTACs) and small interfering RNA (siRNA). This guide provides an objective comparison of PROTAC FKBP Degrader-3 and siRNA-mediated knockdown for the specific target, FK506-Binding Protein (FKBP), supported by experimental data and detailed protocols.
At their core, these two technologies achieve the same goal—reducing the abundance of a specific protein—but they do so through fundamentally different mechanisms. PROTACs act at the protein level, hijacking the cell's own protein disposal machinery to induce degradation of the target protein.[1] In contrast, siRNA operates at the messenger RNA (mRNA) level, preventing the synthesis of new protein by targeting its genetic blueprint for destruction.[2]
This comparison will delve into the specifics of each technology, presenting a quantitative analysis of their performance, detailed experimental methodologies, and visual representations of their mechanisms and workflows.
Mechanism of Action: A Tale of Two Strategies
This compound: Hijacking the Ubiquitin-Proteasome System
This compound is a heterobifunctional molecule composed of a ligand that binds to an FKBP, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] This tripartite structure allows the PROTAC to act as a molecular bridge, bringing the FKBP protein into close proximity with the E3 ligase. This induced proximity triggers the polyubiquitination of the FKBP protein, marking it for degradation by the proteasome, the cell's primary protein degradation machinery.[3][5] One of the key advantages of this catalytic mechanism is that a single PROTAC molecule can induce the degradation of multiple target protein molecules.
dot
siRNA Knockdown of FKBP: Silencing the Message
Small interfering RNA (siRNA) technology leverages the cell's natural RNA interference (RNAi) pathway to silence gene expression.[2] An siRNA molecule is a short, double-stranded RNA designed to be complementary to a specific sequence within the FKBP mRNA. Once introduced into the cell, the siRNA is incorporated into the RNA-Induced Silencing Complex (RISC). The RISC complex then uses the siRNA as a guide to find and bind to the complementary FKBP mRNA sequence.[2] This binding event leads to the cleavage and subsequent degradation of the FKBP mRNA, thereby preventing it from being translated into protein.[2]
dot
Quantitative Performance Comparison
The efficacy of protein downregulation can be quantified to allow for a direct comparison between this compound and siRNA. Key metrics include the half-maximal degradation concentration (DC50) for the PROTAC and the percentage of protein knockdown for the siRNA at a given concentration.
| Parameter | This compound | siRNA Knockdown of FKBP |
| Target Level | Protein | mRNA |
| Mechanism | Proteasomal Degradation | mRNA Cleavage |
| Effective Concentration | Reported effective at 250 nM[4][5] | Typically 10-100 nM |
| DC50 / IC50 | Not explicitly found, but potent degradation observed. | Not applicable; efficacy measured as % knockdown. |
| Knockdown Efficiency | Can achieve >90% degradation. | Generally 70-95% at the mRNA level.[6] |
| Onset of Action | Rapid, often within hours.[4] | Slower, typically 24-72 hours to see protein reduction. |
| Duration of Effect | Dependent on compound washout and new protein synthesis. | Can be long-lasting, depending on cell division. |
| Specificity | High, determined by ligand binding. | Can have off-target effects due to sequence similarity. |
Experimental Protocols
To provide a framework for a direct comparison, the following are detailed protocols for evaluating the efficacy of this compound and siRNA targeting FKBP.
Experimental Workflow Overview
dot
Protocol 1: FKBP Degradation using this compound
1. Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., HeLa, HEK293) in appropriate media.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
2. PROTAC Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the stock solution in cell culture medium to the desired final concentrations (e.g., a dose-response from 1 nM to 1 µM). A 250 nM concentration can be used as a starting point.[4][5]
-
Remove the old medium from the cells and add the medium containing the PROTAC. Include a vehicle control (DMSO).
3. Incubation:
-
Incubate the cells for a desired period (e.g., 24 hours). A time-course experiment (e.g., 4, 8, 12, 24 hours) can be performed to determine the optimal degradation time.
4. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
5. Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against FKBP and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the extent of FKBP degradation relative to the loading control and vehicle-treated samples.
Protocol 2: FKBP Knockdown using siRNA
1. Cell Culture and Seeding:
-
One day before transfection, seed cells in 6-well plates so they are 30-50% confluent at the time of transfection.[7]
2. siRNA Transfection:
-
Prepare two tubes for each transfection:
-
Combine the contents of Tube A and Tube B, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free medium.
-
Include a non-targeting (scrambled) siRNA control.
3. Incubation:
-
Incubate the cells for 48-72 hours to allow for mRNA degradation and turnover of the existing FKBP protein.
4. Cell Lysis, Protein Quantification, and Western Blotting:
-
Follow steps 4 and 5 from the PROTAC protocol to assess the level of FKBP protein knockdown.
Protocol 3: Cell Viability Assay (MTT or CellTiter-Glo)
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Treatment:
-
Treat the cells with a range of concentrations of this compound or transfect with FKBP siRNA as described above. Include appropriate controls.
3. Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours).
4. Viability Measurement:
-
For MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.
-
For CellTiter-Glo Assay: Add CellTiter-Glo reagent to each well, incubate for 10 minutes, and measure the luminescence.
5. Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle or non-targeting siRNA control.
Concluding Remarks
Both this compound and siRNA-mediated knockdown are highly effective methods for reducing FKBP protein levels, each with its own set of advantages and disadvantages. The choice between the two will ultimately depend on the specific experimental goals.
-
This compound is ideal for applications requiring rapid and potent removal of the existing protein pool. Its catalytic nature and action at the protein level make it a powerful tool for studying the immediate consequences of protein loss and for therapeutic applications where protein degradation is the desired outcome.
-
siRNA-mediated knockdown is a well-established and valuable tool for genetic validation of a target's function. While the onset of action is slower, it can provide sustained downregulation of protein expression, which is beneficial for long-term studies.
By understanding the distinct mechanisms and performance characteristics of each technology, researchers can make an informed decision on the most appropriate tool for their specific scientific inquiry. The provided protocols offer a robust framework for conducting a direct and quantitative comparison to guide this selection process.
References
- 1. pnas.org [pnas.org]
- 2. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. yeasenbio.com [yeasenbio.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
A Comparative Guide to the Efficacy of PROTAC FKBP Degrader-3 in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PROTAC FKBP Degrader-3's performance against other alternative FKBP-targeting PROTACs. The information presented herein is supported by available experimental data to inform research and drug development decisions in the field of targeted protein degradation.
Introduction to PROTAC Technology and FKBP Proteins
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to harness the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. A PROTAC consists of two ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
FK506-binding proteins (FKBPs) are a family of proteins with prolyl isomerase activity, involved in various cellular processes, including protein folding, signal transduction, and immunosuppression. FKBP12, a ubiquitously expressed member of this family, is a well-validated target for PROTAC-mediated degradation due to its involvement in various signaling pathways and the availability of high-affinity ligands.
This compound: Mechanism of Action
This compound is a potent and specific degrader of FKBP proteins. It is composed of a ligand that binds to the FKBP protein, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The formation of the FKBP-PROTAC-VHL ternary complex initiates the transfer of ubiquitin from an E2-conjugating enzyme to the FKBP protein, marking it for degradation by the 26S proteasome. This targeted degradation offers a powerful approach to study the function of FKBP proteins and explore their therapeutic potential.
Comparative Efficacy of FKBP Degraders
While specific DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values for this compound are not publicly available, its potent activity has been demonstrated. In one study, treatment with 250 nM of this compound resulted in a significant increase in the polyubiquitination of an EGFP-FKBP fusion protein within one hour, indicating its efficiency in initiating the degradation process.
For a comparative perspective, the table below summarizes the efficacy of other well-characterized FKBP12-targeting PROTACs in different cell lines.
| Degrader | Target Ligand | E3 Ligase Ligand | Cell Line | DC50 | Dmax (%) | Reference |
| This compound | FKBP Ligand | VHL | Not Specified | Not Reported | Not Reported | [1][2][3] |
| dFKBP-1 | SLF | Thalidomide (CRBN) | MV4;11 | ~10 nM | >80% at 100 nM | N/A |
| RC32 | Rapamycin | Pomalidomide (CRBN) | Jurkat | ~0.3 nM | Not Reported | N/A |
Note: The provided data for dFKBP-1 and RC32 are compiled from different sources and experimental conditions may vary. Direct comparison should be made with caution. The efficacy of this compound is noted by its induction of polyubiquitination at 250 nM.
Experimental Protocols
This section provides a detailed methodology for a key experiment to determine the efficacy of FKBP degraders.
Quantitative Western Blot for FKBP Degradation
This protocol is used to determine the extent of target protein degradation (Dmax) and the concentration required for 50% degradation (DC50).
Detailed Steps:
-
Cell Culture and Treatment:
-
Plate the desired cell line (e.g., 293T, HeLa, Jurkat) in 6-well plates at an appropriate density to ensure they are in the exponential growth phase during treatment.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the FKBP degrader in complete growth medium.
-
Remove the old medium and add the medium containing different concentrations of the PROTAC. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time points (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the specific FKBP isoform of interest and a loading control antibody (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with an ECL substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the FKBP band intensity to the corresponding loading control.
-
Calculate the percentage of FKBP degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.
-
Conclusion
This compound is a potent tool for inducing the degradation of FKBP proteins. While direct quantitative comparisons of its efficacy in terms of DC50 and Dmax values with other FKBP degraders are limited by the availability of public data, its demonstrated ability to induce rapid polyubiquitination highlights its potential. The provided experimental protocols offer a standardized method for researchers to evaluate and compare the efficacy of this compound and other degraders in their specific cell models of interest. Further studies quantifying the degradation kinetics and potency of this compound across a panel of cell lines will be crucial for a more comprehensive understanding of its therapeutic potential.
References
Unveiling the In Vivo Power of PROTACs: A Comparative Look at FKBP12 Degraders
For researchers and drug development professionals, the quest for potent and selective protein degraders is paramount. This guide provides a comparative analysis of the in vivo efficacy of PROTAC FKBP Degrader-3 and other prominent FKBP-targeting degraders, with a focus on the well-characterized PROTAC, RC32. While in vitro data exists for this compound, a lack of published in vivo studies necessitates a focus on RC32 as the primary comparator for animal model efficacy.
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. This approach offers a distinct advantage over traditional inhibitors by targeting the entire protein for degradation, potentially leading to a more profound and durable biological effect. One area of significant interest is the targeting of FK506-binding proteins (FKBPs), which are implicated in a variety of signaling pathways related to immune response, cell growth, and protein folding.
Mechanism of Action: Hijacking the Cellular Machinery
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (e.g., FKBP12), a ligand that recruits an E3 ubiquitin ligase (such as von Hippel-Lindau [VHL] or Cereblon [CRBN]), and a chemical linker that connects the two. This tripartite complex formation brings the target protein into close proximity with the E3 ligase, leading to the ubiquitination of the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, while the PROTAC molecule can be recycled to induce the degradation of another target protein.
FKBP Signaling Pathways
FKBP proteins, particularly FKBP12, are involved in multiple critical cellular signaling pathways. Their degradation can therefore have significant downstream effects. Key pathways influenced by FKBPs include the mTOR/Akt pathway, which is central to cell growth and proliferation, and the transforming growth factor-beta (TGF-β) signaling pathway, which plays a role in cell differentiation and immune regulation.
A Comparative Guide to FKBP Degraders: Structural Insights into PROTAC FKBP Degader-3 and its Alternatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of PROTAC FKBP Degrader-3, a VHL-recruiting degrader, with alternative FKBP-targeting compounds. This analysis is supported by available experimental data and structural insights, offering a valuable resource for the selection and design of potent and selective FKBP degraders.
Introduction to this compound
This compound, also identified as compound 10 in seminal research, is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the FK506-binding protein (FKBP). It achieves this by co-opting the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The molecule consists of three key components: a ligand that binds to FKBP, a VHL-recruiting ligand, and a linker that connects these two moieties. This tripartite architecture facilitates the formation of a ternary complex between FKBP and VHL, leading to the ubiquitination and subsequent proteasomal degradation of the FKBP protein.
Experimental evidence has demonstrated the activity of this compound. Treatment of cells with 250 nM of this compound has been shown to significantly increase the polyubiquitination of an EGFP-FKBP fusion protein through the recruitment of endogenous VHL. This foundational data underscores its mechanism of action and potential as a tool for targeted protein degradation.
Comparative Analysis of FKBP Degraders
To provide a clear comparison of this compound with other available FKBP-targeting degradation technologies, this guide includes data on the dTAG system, which utilizes a mutated form of FKBP12 (FKBP12F36V) as a degradation tag. Specifically, we will consider dTAG-13 (CRBN-recruiting) and dTAGV-1 (VHL-recruiting) as key comparators.
| Degrader | Target | E3 Ligase Recruited | Reported DC50 | Reported Dmax | Binding Affinity (to Target) | Binding Affinity (to E3 Ligase) |
| This compound | Endogenous FKBP | VHL | Not Publicly Available | Not Publicly Available | Not Publicly Available | Not Publicly Available |
| dTAG-13 | FKBP12F36V-tagged proteins | CRBN | ~10-100 nM (for tagged proteins) | >90% (for tagged proteins) | High affinity for FKBP12F36V | Binds to CRBN |
| dTAGV-1 | FKBP12F36V-tagged proteins | VHL | Potent degradation reported | High degradation reported | High affinity for FKBP12F36V | Binds to VHL |
Note: Quantitative performance data for this compound is not extensively available in the public domain. The dTAG system's performance metrics are for the degradation of FKBP12F36V-tagged fusion proteins, not endogenous FKBP12.
Structural Insights into the Ternary Complex
While a specific crystal structure of the ternary complex formed by this compound, FKBP, and VHL is not publicly available, insights can be drawn from the structures of other VHL-recruiting PROTACs in complex with their target proteins. These structures consistently reveal that the PROTAC acts as a molecular glue, inducing new protein-protein interactions between the target protein and the E3 ligase. The linker plays a crucial role in dictating the orientation of the two proteins, which in turn influences the efficiency of ubiquitin transfer. Computational modeling is a powerful tool to predict the likely conformation of the this compound ternary complex and to guide the design of next-generation degraders with improved properties.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of PROTAC performance. Below are generalized protocols for key experiments in the study of PROTAC-mediated protein degradation.
In-Cell Ubiquitination Assay
This assay is designed to detect the PROTAC-induced ubiquitination of the target protein in a cellular context.
Materials:
-
Cells expressing the target protein (e.g., HEK293T)
-
PROTAC of interest (e.g., this compound)
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and deubiquitinase inhibitors
-
Antibody for immunoprecipitation of the target protein (e.g., anti-FKBP antibody)
-
Protein A/G magnetic beads
-
Antibody for detecting ubiquitin (e.g., anti-ubiquitin antibody)
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to allow ubiquitinated proteins to accumulate.
-
Treat cells with the PROTAC at the desired concentration (e.g., 250 nM for this compound) for a specified time (e.g., 1-4 hours).
-
Wash cells with ice-cold PBS and lyse them.
-
Clarify the cell lysates by centrifugation.
-
Perform immunoprecipitation of the target protein using a specific antibody and protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the immunoprecipitated proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Perform Western blotting using an anti-ubiquitin antibody to detect the polyubiquitinated target protein.
Cellular Degradation Assay (Western Blot)
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cells expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
Secondary antibodies
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Seed cells in a multi-well plate.
-
Treat cells with a serial dilution of the PROTAC for a set time point (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration.
-
Normalize the protein concentration for all samples.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody for the target protein and the loading control.
-
Incubate with the appropriate secondary antibodies.
-
Develop the blot and quantify the band intensities.
-
Normalize the target protein band intensity to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Visualizing the PROTAC Mechanism and Workflow
To further clarify the processes involved, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.
Caption: Mechanism of action for this compound.
Caption: General experimental workflow for assessing protein degradation.
Safety Operating Guide
Proper Disposal of PROTAC FKBP Degrader-3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This document provides essential guidance on the proper disposal procedures for PROTAC FKBP Degrader-3, a potent and targeted molecule used in protein degradation research. Due to its biological activity, all waste generated from its use must be managed as hazardous chemical waste. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.
Summary of Key Chemical Data
For safe handling and disposal, it is crucial to be aware of the fundamental properties of this compound.
| Property | Value |
| CAS Number | 2079056-43-0[1][2] |
| Molecular Formula | C68H90N6O17S[1][2] |
| Molecular Weight | 1295.54 g/mol [1][2] |
| Appearance | Solid Powder[2] |
| Storage (Solid) | -20°C for up to 3 years[3] |
| Storage (In Solvent) | -80°C for up to 1 year[3] |
Experimental Workflow: PROTAC-Mediated Protein Degradation
This compound operates by inducing the degradation of the FKBP protein through the ubiquitin-proteasome system. The workflow for a typical experiment involving this degrader is outlined below.
Step-by-Step Disposal Procedures
Adherence to the following step-by-step procedures is mandatory for the safe disposal of this compound and associated waste.
Waste Segregation and Collection
Proper segregation of waste at the point of generation is the first and most critical step.
-
Solid Waste: All disposable materials that have come into contact with this compound are considered hazardous waste. This includes:
-
Gloves
-
Bench paper and absorbent pads
-
Pipette tips
-
Vials and tubes
-
Wipes used for decontamination
-
-
Liquid Waste: This category includes:
-
Unused or expired stock solutions
-
Experimental media containing the compound
-
The initial solvent rinse from decontaminating glassware
-
Action: Collect solid and liquid waste in separate, clearly labeled, and compatible hazardous waste containers.[4][5] The containers should be leak-proof with a secure lid.[5]
Labeling of Waste Containers
Accurate and clear labeling is essential for safe handling and disposal by your institution's Environmental Health and Safety (EHS) department.
Action: Label all waste containers with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and volume.[5][6] Do not use abbreviations.[5]
Decontamination of Laboratory Equipment
Thorough decontamination of all non-disposable equipment is necessary to prevent cross-contamination and accidental exposure.
Action:
-
Rinse all contaminated glassware and equipment with a suitable solvent (e.g., ethanol (B145695) or isopropanol) to remove any residual this compound.
-
Collect this first rinse as hazardous liquid waste.[5]
-
Following the initial solvent rinse, wash the equipment with an appropriate laboratory detergent and water.
Storage of Hazardous Waste
Proper temporary storage of hazardous waste within the laboratory is crucial until it can be collected.
Action: Store sealed and labeled hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within your laboratory.[4][7] Ensure that incompatible waste types are segregated to prevent any chemical reactions.[5]
Final Disposal Logistics
The final disposal of hazardous waste must be handled by trained professionals.
Action: Contact your institution's EHS department to schedule a pickup of the hazardous waste.[4] Do not attempt to dispose of the waste through regular trash or sewer systems. The primary and required method of disposal is typically incineration by an approved waste management facility.[4]
Disposal Workflow Diagram
The following diagram outlines the logical flow for the proper disposal of this compound waste.
By adhering to these procedures, researchers can mitigate the risks associated with this compound, ensuring a safe laboratory environment and protecting the ecosystem. Always consult your institution's specific safety and disposal guidelines.
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. xcessbio.com [xcessbio.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
